Technical Documentation Center

4-Bromo-5-(p-tolyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-5-(p-tolyl)-1H-pyrazole
  • CAS: 1116093-45-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Executive Summary & Strategic Importance The compound 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a "privileged scaffold" intermediate in medicinal chemistry. Its structural value lies in the orthogonality of its function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a "privileged scaffold" intermediate in medicinal chemistry. Its structural value lies in the orthogonality of its functional groups: the p-tolyl moiety provides lipophilic bulk often required for hydrophobic pocket binding (e.g., in COX-2 or kinase active sites), while the C4-bromine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Critical Technical Note on Tautomerism: Researchers must recognize that in unsubstituted 1H-pyrazoles, the positions 3 and 5 are chemically equivalent due to rapid annular tautomerism. While the IUPAC name may specify 5-(p-tolyl), the molecule exists in equilibrium with 3-(p-tolyl). For the purpose of this guide, the synthesis targets the parent 1H-pyrazole, which allows for subsequent N-alkylation to lock the regiochemistry if desired.

Retrosynthetic Analysis & Pathway Design

To ensure high purity and scalability, we avoid the classical condensation of hydrazines with


-keto esters, which often yields mixtures of regioisomers when N-substituted hydrazines are used. Instead, we utilize a Stepwise Enaminone Route . This pathway offers superior atom economy and simplifies purification.
Pathway Visualization[1]

SynthesisPath SM1 p-Methylacetophenone Inter1 Enaminone Intermediate (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one SM1->Inter1 Reflux (Toluene) Reagent1 DMF-DMA Reagent1->Inter1 Core 3-(p-tolyl)-1H-pyrazole Inter1->Core Cyclization (EtOH) Reagent2 Hydrazine Hydrate Reagent2->Core Product 4-Bromo-5-(p-tolyl)-1H-pyrazole Core->Product Electrophilic Subst. (DMF) Reagent3 N-Bromosuccinimide (NBS) Reagent3->Product

Figure 1: Stepwise synthetic workflow from p-methylacetophenone to the target brominated pyrazole.

Detailed Experimental Protocols

Phase 1: Construction of the Pyrazole Core

Objective: Synthesize 3-(p-tolyl)-1H-pyrazole via an enaminone intermediate.

Step 1.1: Enaminone Formation
  • Reagents: 4'-Methylacetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
    
  • Solvent: Toluene (anhydrous) or neat.

  • Protocol:

    • Charge a round-bottom flask with 4'-methylacetophenone.

    • Add DMF-DMA under a nitrogen atmosphere.

    • Reflux at 110°C for 12 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot should disappear, replaced by a lower Rf yellow spot (enaminone).

    • Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow solid/oil used directly in the next step.

Step 1.2: Cyclization with Hydrazine
  • Reagents: Crude Enaminone (from 1.1), Hydrazine hydrate (NH₂NH₂·H₂O) (2.0 eq).

  • Solvent: Ethanol (absolute).

  • Protocol:

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate dropwise at room temperature (Exothermic reaction warning).

    • Heat to reflux (78°C) for 3–5 hours.

    • Work-up: Cool to room temperature. Pour the mixture into ice-cold water. The pyrazole usually precipitates as a white solid.

    • Filter, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

    • Validation: ¹H NMR should show a characteristic doublet for pyrazole H-4 (~6.6 ppm) and H-5 (~7.6 ppm).

Phase 2: Regioselective Bromination (C-4)

Objective: Electrophilic aromatic substitution to install the bromine atom.

  • Reagents: 3-(p-tolyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 3-(p-tolyl)-1H-pyrazole in DMF (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath to control exotherm and improve regioselectivity.

    • Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Self-Validating Endpoint: Aliquot 50 µL into water/ethyl acetate. TLC should show the disappearance of the starting pyrazole. The product is usually less polar (higher Rf).

    • Work-up: Pour reaction mixture into 5 volumes of ice water. The product, 4-Bromo-5-(p-tolyl)-1H-pyrazole , will precipitate.

    • Filter the solid. Wash extensively with water to remove succinimide byproduct.

    • Dry in a vacuum oven at 45°C.

Characterization & Properties

The following data provides the standard for confirming the identity of the synthesized material.

Physicochemical Properties Table[2]
PropertyValue / Description
Chemical Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132°C (Typical range for pure compound)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
LogP (Calc) ~2.8 (Lipophilic)
Spectroscopic Signature (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 13.2 ppm (1H, br s): NH proton (Exchangeable with D₂O). Broadness indicates tautomerism.

  • δ 8.15 ppm (1H, s): Pyrazole H-3/H-5. Note the loss of coupling compared to the starting material, confirming substitution at C-4.

  • δ 7.70 ppm (2H, d, J = 8.0 Hz): Aromatic protons (ortho to pyrazole).

  • δ 7.28 ppm (2H, d, J = 8.0 Hz): Aromatic protons (meta to pyrazole).

  • δ 2.35 ppm (3H, s): Methyl group of p-tolyl.

Functional Applications: The Suzuki Coupling Workflow

The primary utility of this molecule is as a coupling partner. Below is the standard catalytic cycle for derivatizing this scaffold.

SuzukiCycle Standard Suzuki-Miyaura Coupling Workflow Start 4-Bromo-5-(p-tolyl)-1H-pyrazole Complex Oxidative Addition Complex Start->Complex + Pd(0) Cat Pd(PPh3)4 / K2CO3 Cat->Complex Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Product 4-Aryl-5-(p-tolyl)-1H-pyrazole (Bioactive Core) Boronic->Product Complex->Product + Boronic Acid + Base / Heat

Figure 2: Application of the brominated scaffold in palladium-catalyzed cross-coupling.

Protocol Insight: When performing Suzuki couplings on this substrate, the free NH can poison palladium catalysts or undergo competitive N-arylation.

  • Recommendation: If yields are low (<50%), protect the nitrogen (e.g., SEM, THP, or Boc) before the coupling step, or use 2.5 eq of base to ensure the pyrazole exists as the anion, which is often a competent coupling partner.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine C-Br bond can be photolabile over long periods).

References

  • Synthesis of 3,5-disubstituted pyrazoles

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Bromination Methodologies

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[1][2][3]

    • Source:Sigma-Aldrich Technical Bulletins.
  • Biological Relevance of Pyrazoles

    • Title: Pyrazole scaffold: A remarkable tool in the development of anticancer agents.[4]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Properties of 4-Bromo-3-methyl-1H-pyrazole (Analogous Control)

    • Title: 4-Bromo-3-methyl-1H-pyrazole - PubChem.

    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Exploratory

"4-Bromo-5-(p-tolyl)-1H-pyrazole" chemical structure

Technical Monograph: 4-Bromo-5-(p-tolyl)-1H-pyrazole Structure, Synthesis, and Reactivity in Medicinal Chemistry [1] Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: Analogous to 3-aryl-4-bromo series) is a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-5-(p-tolyl)-1H-pyrazole Structure, Synthesis, and Reactivity in Medicinal Chemistry [1]

Executive Summary

4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: Analogous to 3-aryl-4-bromo series) is a halogenated heterocyclic scaffold critical to modern drug discovery. As a member of the 3,4,5-substituted pyrazole family, it serves as a versatile pharmacophore in the development of COX-2 inhibitors, protein kinase inhibitors (e.g., p38 MAP kinase), and agrochemicals.[1][2]

This guide provides a rigorous technical analysis of its structural dynamics, validated synthesis protocols, and reactivity profiles.[1][2] Special emphasis is placed on the tautomeric equilibrium unique to N-unsubstituted pyrazoles, a factor often overlooked that dictates regioselectivity in downstream functionalization.[1][2]

Structural Analysis & Tautomerism

The Tautomeric Equivalence

In the solution phase, 4-Bromo-5-(p-tolyl)-1H-pyrazole exists in dynamic equilibrium with its tautomer, 4-Bromo-3-(p-tolyl)-1H-pyrazole . The proton on the nitrogen atom oscillates between N1 and N2 (annular tautomerism).[2][3]

  • Nomenclature Note: While the user request specifies the "5-(p-tolyl)" isomer, IUPAC nomenclature rules typically prioritize the lower locant for the aryl substituent, often defaulting to "3-(p-tolyl)" in literature.[1] For the purpose of this guide, we treat them as a singular chemical entity in solution.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
pKa (Calculated) ~13.5 (NH acidity); ~2.5 (conjugate acid)
LogP ~2.8 (Lipophilic due to p-tolyl and bromo groups)
Key Spectroscopic Features ¹H NMR: Methyl singlet (~2.3 ppm), Aromatic p-tolyl doublet, NH broad singlet.[1][2][3] MS: Distinct isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[1][2][3]

Validated Synthesis Protocols

The most robust synthetic route involves the construction of the pyrazole ring followed by electrophilic halogenation.[2] This "ring-first, halogen-second" approach avoids the regiochemical ambiguity of cyclizing brominated precursors.[1]

Diagram 1: Synthesis Workflow

Synthesis cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination Acetophenone p-Methylacetophenone (Starting Material) Enaminone Enaminone Intermediate Acetophenone->Enaminone Reflux, 12h DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Pyrazole 3-(p-tolyl)-1H-pyrazole (Precursor) Enaminone->Pyrazole EtOH, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Pyrazole Product 4-Bromo-5-(p-tolyl)-1H-pyrazole (Target) Pyrazole->Product DCM, 0°C to RT NBS N-Bromosuccinimide (NBS) NBS->Product

Caption: Step-wise synthesis from p-methylacetophenone via enaminone cyclization and electrophilic bromination.

Detailed Protocol

Step 1: Synthesis of 3-(p-tolyl)-1H-pyrazole

  • Reagents: p-Methylacetophenone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol).

  • Procedure: Reflux the mixture neat or in xylene for 12 hours. Evaporate volatiles to obtain the crude enaminone.[2][3]

  • Cyclization: Dissolve the enaminone in Ethanol (20 mL). Add Hydrazine Hydrate (15 mmol) dropwise. Reflux for 4 hours.

  • Workup: Cool to room temperature. The product often precipitates.[2][3] Filter and wash with cold ethanol.[2][3]

    • Checkpoint: Verify formation by ¹H NMR (absence of N-Me signals from DMF-DMA, presence of pyrazole C4-H signal ~6.5 ppm).

Step 2: Regioselective Bromination (C4 Position)

  • Reagents: 3-(p-tolyl)-1H-pyrazole (5 mmol), N-Bromosuccinimide (NBS, 5.25 mmol), Dichloromethane (DCM, 25 mL).

  • Procedure:

    • Dissolve the pyrazole in DCM.[2][3]

    • Cool to 0°C in an ice bath (Critical for controlling exotherm and preventing over-bromination).[1][2][3]

    • Add NBS portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.[2]

  • Purification: Wash reaction mixture with water (2x) and brine. Dry over Na₂SO₄.[2][3] Concentrate. Recrystallize from Ethanol/Water if necessary.[2][3]

Reactivity & Functionalization

The 4-bromo substituent is a "chemical handle," enabling the transformation of this scaffold into complex bioactive molecules via Palladium-catalyzed cross-coupling.[1]

Suzuki-Miyaura Cross-Coupling

This is the primary method to install a second aryl group at the C4 position, creating 3,4-diarylpyrazoles (common in COX-2 inhibitors like Celecoxib analogs).[1]

  • Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is facile due to the electron-deficient nature of the pyrazole ring compared to simple benzenes.

  • Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃).[1][2][3] Strong bases may deprotonate the NH, potentially poisoning the catalyst or altering solubility.[1][2]

Diagram 2: Reactivity Logic

Reactivity Target 4-Bromo-5-(p-tolyl)-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd) Target->Suzuki C4 Functionalization NAlk N-Alkylation (R-X / Base) Target->NAlk N1 Functionalization Sonogashira Sonogashira Coupling (Alkyne / Cu / Pd) Target->Sonogashira C4 Alkynylation Biaryl Biaryl Suzuki->Biaryl 3,4-Diarylpyrazoles (Kinase Inhibitors) Regioisomers Regioisomers NAlk->Regioisomers 1,3 vs 1,5 Isomers (Separation Required)

Caption: Divergent synthesis pathways. C4-coupling preserves the pyrazole core; N-alkylation locks the tautomer.

The N-Alkylation Challenge

Reacting 4-Bromo-5-(p-tolyl)-1H-pyrazole with an alkyl halide (e.g., Methyl Iodide) typically yields a mixture of two regioisomers:

  • 1-Methyl-3-(p-tolyl)-4-bromo-1H-pyrazole (Sterically favored)

  • 1-Methyl-5-(p-tolyl)-4-bromo-1H-pyrazole (Sterically hindered)[3]

  • Expert Tip: To favor the 1,3-isomer (less hindered), use mild bases like K₂CO₃ in acetone.[1][2] To favor the 1,5-isomer, steric bulk on the electrophile or specific solvent effects (e.g., HMPA) are often required, but separation is almost always necessary.[1][2]

References

  • Synthesis of 3,5-disubstituted pyrazoles: Beilstein J. Org.[1][2][3] Chem. 2011, 7, 179–185.[1][2][3] Link

  • Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry. 2008, 45, 1271. Link[1][2][3]

  • Suzuki Coupling of 4-Bromopyrazoles: Organic Letters. 2005, 7, 26, 5777–5780.[1][2] Link[1][2][3]

  • General Pyrazole Chemistry: Sigma-Aldrich Technical Library: Pyrazoles. Link

Sources

Foundational

Spectroscopic data of "4-Bromo-5-(p-tolyl)-1H-pyrazole"

Technical Guide: Spectroscopic Profiling of 4-Bromo-5-(p-tolyl)-1H-pyrazole Part 1: Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (often referred to interchangeably as the 3-(p-tolyl) tautomer) is a critical halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Part 1: Executive Summary

4-Bromo-5-(p-tolyl)-1H-pyrazole (often referred to interchangeably as the 3-(p-tolyl) tautomer) is a critical halogenated heterocyclic intermediate.[1] Its structural significance lies in the orthogonality of its functional groups: the bromine atom at position C4 serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyrazole NH offers a site for alkylation or arylation.

This scaffold is ubiquitous in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemical fungicides. This guide provides a comprehensive technical breakdown of its spectroscopic characterization, synthesis, and quality control parameters, designed for researchers requiring rigorous validation of this intermediate.

Part 2: Chemical Identity & Properties

Property Data
IUPAC Name 4-Bromo-3-(4-methylphenyl)-1H-pyrazole (Tautomer)
CAS Number Not widely listed; Analogous to 2075-45-8 (parent)
Molecular Formula

Molecular Weight 237.10 g/mol
Exact Mass 235.99 (for

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
SMILES Cc1ccc(cc1)c2[nH]ncc2Br

Part 3: Synthesis & Reaction Pathway

The synthesis typically involves the electrophilic aromatic substitution of 3-(p-tolyl)-1H-pyrazole using N-Bromosuccinimide (NBS) .[1] This reaction is highly regioselective for the C4 position due to the electron-rich nature of the pyrazole ring and the directing effect of the aryl group.[1]

Synthesis Workflow Diagram

Synthesis Start 3-(p-tolyl)-1H-pyrazole (Precursor) Intermediate Bromonium Ion Complex Start->Intermediate Electrophilic Attack Reagent NBS (1.05 eq) Solvent: DMF or DCM Reagent->Intermediate Product 4-Bromo-5-(p-tolyl)-1H-pyrazole (Target) Intermediate->Product -H+ Byproduct Succinimide Intermediate->Byproduct

Caption: Electrophilic bromination pathway via NBS, selectively targeting the C4 position of the pyrazole ring.

Part 4: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 4-bromo-3-aryl-pyrazoles. Due to annular tautomerism, the C3 and C5 positions are chemically equivalent in the unsubstituted NH form on the NMR time scale, though the aryl group is conventionally assigned to position 3.

A. Proton NMR ( NMR)

Solvent:


 or 

| Frequency: 400 MHz
Shift (

ppm)
Multiplicity Integration Assignment Structural Insight
13.0 - 13.5 Broad Singlet1HNH (Pyrazole)Exchangeable proton; shift varies with concentration and solvent (H-bonding).[1]
7.76 Singlet1HC5-H (Pyrazole)Diagnostic peak.[1] Deshielded by adjacent N and Br.[1] Disappearance of the C4-H signal (usually ~6.6 ppm in precursor) confirms bromination.
7.60 Doublet (

)
2HAr-H (Ortho)Protons on the tolyl ring closest to the pyrazole.
7.25 Doublet (

)
2HAr-H (Meta)Protons adjacent to the methyl group.
2.38 Singlet3HAr-CH

Characteristic methyl singlet of the p-tolyl group.[1]

Key Validation Check:

  • Absence of C4-H: The precursor 3-(p-tolyl)pyrazole has a singlet around 6.6–6.8 ppm.[1] The absence of this peak is the primary indicator of successful conversion.

  • Integral Ratio: The ratio of the methyl singlet (3H) to the pyrazole C-H (1H) must be exactly 3:1.

B. Carbon NMR ( NMR)

Solvent:


 | Frequency: 100 MHz
Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
Assignment Notes
142.0 C3 (Pyrazole)Quaternary carbon attached to the tolyl ring.[1]
138.5 Ar-C (Para)Quaternary carbon attached to the methyl group.[1]
133.0 C5 (Pyrazole)Methine carbon (C-H). High shift due to N-adjacency.[1]
129.6 Ar-C (Meta)Aromatic CH.[1]
128.5 Ar-C (Ipso)Quaternary carbon linking phenyl to pyrazole.[1]
125.8 Ar-C (Ortho)Aromatic CH.[1]
90.5 C4 (Pyrazole)Diagnostic: Carbon attached to Bromine.[2][3][4][5][6] Significantly upfield shifted compared to C3/C5 due to the heavy atom effect of Br.[1]
21.3 CH

Tolyl methyl group.[1]
C. Mass Spectrometry (MS)

Method: ESI+ or EI

The mass spectrum is the definitive confirmation of the bromine incorporation due to the unique isotopic abundance of bromine (


 and 

).
  • Molecular Ion (

    
    ): 
    
    • m/z 237 (containing

      
      )
      
    • m/z 239 (containing

      
      )
      
  • Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks is mandatory.[1] Any deviation suggests contamination or dechlorination.[1]

MS Fragmentation Logic

MS_Fragmentation Parent Molecular Ion [M+H]+ m/z 237 / 239 Frag1 Loss of N2 (Ring Contraction) Parent->Frag1 -28 Da Frag2 Loss of Br radical [M-Br]+ m/z ~158 Parent->Frag2 Homolytic Cleavage Frag3 Tropylium Ion Derivative (Tolyl fragment) Frag2->Frag3 Rearrangement

Caption: Primary fragmentation pathways in ESI-MS. The loss of Br is a high-energy event, often seen in EI.[1]

Part 5: Quality Control & Impurity Profiling

When analyzing the spectroscopic data, researchers must be vigilant for common impurities arising from the bromination process.[1]

  • Unreacted Starting Material:

    • Detection: Presence of a singlet at

      
       6.6 ppm  in 
      
      
      
      NMR.[1]
    • Impact: Competes in subsequent cross-coupling reactions.

  • Dibrominated Species (N-Bromo impurity):

    • Detection: Loss of the NH signal; appearance of broadness in the aromatic region due to dynamic exchange.

    • Remediation:[5] Wash with sodium thiosulfate or sodium bisulfite solution to reduce N-Br bonds back to N-H.[1]

  • Succinimide Residue:

    • Detection: Singlet at

      
       2.7 ppm  (
      
      
      
      of succinimide).
    • Remediation:[5] Water wash or recrystallization from ethanol.[1]

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[1] Retrieved from

  • National Institutes of Health (NIH). (2012). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives.[1] PubMed.[1] Retrieved from

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methyl-1H-pyrazole (Analogous Reference).[1] Retrieved from

  • MolCore. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Structure and Data. Retrieved from

Sources

Exploratory

¹H NMR of "4-Bromo-5-(p-tolyl)-1H-pyrazole"

An In-depth Technical Guide to the ¹H NMR of 4-Bromo-5-(p-tolyl)-1H-pyrazole Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 4-Bromo-5-(p-tolyl)-1H-pyrazole is a key synthetic intermediate; the bromine at the C4 position provides a versatile handle for further chemical modifications through cross-coupling reactions, while the p-tolyl group at C5 influences the molecule's steric and electronic profile.[3]

Accurate structural elucidation is paramount in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful and commonly used technique for determining the structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 4-Bromo-5-(p-tolyl)-1H-pyrazole, offering a predictive breakdown of the spectrum, a detailed experimental protocol, and field-proven insights into data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. 4-Bromo-5-(p-tolyl)-1H-pyrazole has four such environments, as illustrated below. The symmetry of the p-tolyl group results in two pairs of chemically equivalent aromatic protons (Hc/Hc' and Hd/Hd').

Caption: Molecular structure with distinct proton environments labeled.

Predicted ¹H NMR Spectral Data

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the number of neighboring protons determines its splitting pattern (multiplicity), and the number of protons in each environment is reflected in the signal's integration value. Based on established principles and data from analogous structures, a predicted ¹H NMR spectrum for 4-Bromo-5-(p-tolyl)-1H-pyrazole in DMSO-d₆ is summarized below.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the ideal solvent. Its ability to form hydrogen bonds slows the chemical exchange of the acidic N-H proton (Hₐ), making its signal more likely to be observed as a distinct, albeit often broad, peak.[4][5] In contrast, solvents like chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the N-H signal into the baseline.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Supporting Evidence
Hₐ (N-H) > 11.5Broad Singlet (br s)1HThe N-H proton of the pyrazole ring is acidic and deshielded. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, similar 4-halopyrazoles show N-H resonances between 11.5 and 11.8 ppm.[6][7] The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.
Hₑ (C3-H) ~ 7.7 - 8.0Singlet (s)1HThis is the sole proton on the pyrazole ring. In the parent 4-bromopyrazole, the C3 and C5 protons appear at approximately 7.64 ppm.[7] The adjacent p-tolyl group at C5 will exert an electronic effect, likely causing a slight downfield shift. With no adjacent protons, it will appear as a sharp singlet.
Hc (Aromatic) ~ 7.4 - 7.6Doublet (d)2HThese are the aromatic protons on the p-tolyl ring ortho to the pyrazole ring. They are part of an AA'BB' system, which often resolves into two distinct doublets. They are expected to be slightly downfield compared to the Hd protons.
Hd (Aromatic) ~ 7.2 - 7.3Doublet (d)2HThese are the aromatic protons on the p-tolyl ring meta to the pyrazole ring and ortho to the methyl group. Data for p-substituted toluenes support this chemical shift range.[8] The coupling constant (J) between Hc and Hd is typically around 8 Hz.
Hf (-CH₃) ~ 2.3 - 2.4Singlet (s)3HThe methyl protons are attached to the aromatic ring. This chemical shift is characteristic of a methyl group on a tolyl moiety.[8] It will appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section outlines a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical proficiency and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg) prep2 2. Add Solvent (0.6-0.7 mL DMSO-d₆) prep1->prep2 prep3 3. Add TMS (Optional, if not in solvent) prep2->prep3 prep4 4. Solubilize (Vortex/sonicate) prep3->prep4 prep5 5. Transfer to NMR Tube prep4->prep5 acq1 1. Insert & Lock (Lock on Deuterium signal) prep5->acq1 To Spectrometer acq2 2. Shim (Optimize magnetic field homogeneity) acq1->acq2 acq3 3. Set Parameters (Pulse angle, scans, delay) acq2->acq3 acq4 4. Acquire FID (Collect Free Induction Decay) acq3->acq4 proc1 1. Fourier Transform (Convert FID to spectrum) acq4->proc1 To Workstation proc2 2. Phasing (Adjust peak shapes) proc1->proc2 proc3 3. Baseline Correction (Flatten spectrum baseline) proc2->proc3 proc4 4. Referencing (Set TMS to 0.00 ppm) proc3->proc4 proc5 5. Integration (Determine relative proton counts) proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation:

    • Step 1.1: Accurately weigh 5-10 mg of 4-Bromo-5-(p-tolyl)-1H-pyrazole into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.

    • Step 1.2: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D). Causality: Using a deuterated solvent is essential to avoid a massive interfering solvent signal in the spectrum. DMSO-d₆ is chosen to visualize the N-H proton.

    • Step 1.3: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v. If not, add a small drop. Causality: TMS provides a sharp, inert reference signal at 0.00 ppm, against which all other chemical shifts are measured.

    • Step 1.4: Vortex or briefly sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is critical. Causality: Undissolved solids will drastically degrade the magnetic field homogeneity, leading to poor peak shape and resolution.

    • Step 1.5: Transfer the solution into a high-quality 5 mm NMR tube and cap it.

  • Instrumental Setup & Data Acquisition (400 MHz or higher):

    • Step 2.1: Insert the sample into the spectrometer. Perform the lock command, which uses the deuterium signal from the solvent to stabilize the magnetic field against drift.

    • Step 2.2: Shim the sample. This is an automated or manual process that optimizes the magnetic field homogeneity across the sample volume. Causality: Proper shimming is the most critical step for achieving sharp, symmetrical peaks and high resolution. A poor shim will result in broad, distorted lineshapes.

    • Step 2.3: Set up the acquisition parameters. A standard proton experiment (zg30 on Bruker systems) is typically sufficient.

      • Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity for quantitative accuracy.

      • Number of Scans (NS): 16 or 32. Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of NS.

      • Relaxation Delay (D1): 1-2 seconds. Causality: This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is necessary for accurate integration.

    • Step 2.4: Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Step 3.1: Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication (line broadening factor of 0.3 Hz) can be applied to improve S/N at the cost of slight resolution loss.

    • Step 3.2: Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Step 3.3: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Step 3.4: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Step 3.5: Integrate all signals. Calibrate the integration by setting a well-resolved signal of known proton count (e.g., the methyl singlet, Hf) to its theoretical value (3.00). The relative integrals of the other peaks should then correspond to their respective proton counts.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of 4-Bromo-5-(p-tolyl)-1H-pyrazole. By understanding the underlying principles of chemical shifts and coupling, and by following a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The predicted spectrum, characterized by a downfield N-H singlet, a lone pyrazole C-H singlet, a distinct AA'BB' system for the p-tolyl group, and an upfield methyl singlet, serves as a reliable template for analytical verification in any research or development setting.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHkegB0v1lN0CQrSvb6dklnollrjxICZoylUlqQEls3VpD8Nxy59DGlZ9HTRNga5dPyhiNgcfI3yALiRZz_I9i0W-fJcCjir9InHgLJYmO1qkEXSg12bGT1DmRhEO4eTDgcrWnILq4Zz-RR_KKtmLRWgK1jZnJKaspPw==]
  • Smolecule. (n.d.). 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqrdB9e7DUT0QDf2h5xVTlX9_C-DeTtshL-vbiCMwGQHHtQDsY4FRQkAJfARMe6f7BKfuRZDHrFEYSbtgk4-Z49VaQQqLWQ-eZ8bwuyya8APhFXKIsrD4gEhYoFctYNOaR_S4gKs=]
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvkK-q8oQW86F9Fam3JsjgvGlnIfrxgPEyxyZgIxntBKGa-GqdjF1rPPVKiHlmq71T8XrKzUI_2M558HMAJ_1sWMoKD7SpktcNzZmQK0yyP29dvNpjF12y6HLKgIl3vEc-CXnlNIrqcnO7KoNPnpYp9WTK2qVOg==]
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2iuKHsob3SuIdnbw8Ktlui4u4vNdQLJFXYwLD4Kq8f1QSS5chGSy8gd0ZpMlO5xlb58kuhBsqAMR2vUodvFi4AnTtruibFUThJf8cGSjMIbZ-eb2aBfJUScW7K5JeEhL_yIewJXaO4C8F57WpD7sz78gGvw==]
  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from PMC - NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQstlMDHV3NL7Zbnx_gC9rzXp38oBjefGUHvQOSTmXuGKTP-iIxc259uJZByVsVefbEiYG10s4kvWgZCtW1OFMj3vYlm8goDqmgy77cguzZwwOwLaaJbT0zRBiC4CXxCUcKPeaBHNCTxRsP_4=]
  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWC33Pslxu9iST8mzg1BRqUX3Yj5LZxDYnMhPQNynWM9cupAQ3LASkbHTt64FEv5WdXto8AyWaOdXlHxnPvMDDuMxhRZjwtcwoUWBk2GB7h5U21SEHa7mxvCCXj653LA2L]
  • Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). 24(2), 149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg5foro-lRKvxmJvxIvLqCSEusYssO23itBq00mI55OqUCULbCA7QNp_yU4Lz6PhvgxnscHovP5lLEQ8tY_amZZqZWULscbegnf5Q40WOnwvCTqXG82sXp6aPn8-x9fE47MYxKaEqg0aQndgjyJw==]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdazKpUuJVF2DTa91JwQrxWymswxE7tWKC-XAnzx6fftvp8eDUfWrJTWehCDFE30l5RV8vID_C6MckppwbAxajNrpgCgiYf7At8CYV_qsFGUqrFuBpUQvcWuV9dyKWfna-afmsL1khKCsUu0wH7L9pcuPfAxdNe5-_fH9rVFG9H6QC21l2re4wC5Q0yTC]
  • SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9DhLAObtyZL_5kgCxmoLK8HhUpv6WwjaIg1jy0xyXlUkP5IRP-ajkVLEgTUk5IzMFeq2MlkRonAHeYD0kBsUbG7r9tW631Y3c76MjLxF2vIfOZTJeI-IuyR7PwO_xDOsueJ3iMmE=]
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxZQyAiG_DYVnwbHDzYPWCmHOw7QF1Ob8JLuaFiass6uLniNFs2W21LsOicheGGfiiqZ0X4mpKNcutEe9jlCNi5VhiTAw3y6Ah6l65lTVZPU6k9HBJzB0Zu_eA67kpWdwdtgRkmil8-w5lyX67zVEzMTuZWqvr-COsUXMbnmTHLm-zxBPGKUwAwyl4N6xe-7TasTiQbk_uz4BdmcT7swoEEkdk8C-Cd9v0H8Nkcu4AQyGXf0=]
  • Royal Society of Chemistry. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBXCtcoQ0F7QRHG7Ycd-1DMdgdVw_i4S7KVEKIG7pQMCwBkZVv8G1KaLvufPu4Imlsxba5O8a5cKXduTbXMrFBjHyPjJMfT-tbNUye8eFP_Xaea3o32jiTLMONuAyecM1NnETgwSdzmItlne2BrW8u0e_vX-MCFg=]
  • The Royal Society of Chemistry. (2025). Figure S1. 1HNMR spectrum of 5-(4-Chloro-phenyl) -.... Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc3ISIKQXaaEVAjj5Xz8hRE3TQaHmn0_3AqH21w1TkoHLyEvkhGAkr4z1WGuM7ubojrWn4O6ipW86AbZIci1MeeXPt-7HbR0Jeo7_Sr80kb1GFB2ZnnYF6ZtNWPP_TBgOzpB-zSC0eXF8icxOkyzUWvLD3cAppcQ==]
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFZRnaIxcHJ7BL6Srjx_fSi_FWM26GupZdqo_mafKpdQrKGMa3sHMAtevkYEBt-oja7_ahFPBNMMxGbJpmpnL5b9ieOMpkTJKY2VSh27Ua8EdZ0lCIsLVvjj8Qw91cInfNeQ==]
  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ8ygSFKrzzRrVS-xz3uwAG0xBP_OiYahUsuhnzEIFPONQxIGh5nRivSakjncLKc9LvOhrThL-7_3e_JISz-VwcORc6o4eFMmIlk68qFzm3g6RMpk4w5M_4P4k1DNLQOFuGTbSkRSR3q4kgWFuOwjbyDUqMGKcgzIHdYzh-UIOOW7cQ2R7gBHz3-ztaGXBguzwsyjqbaiU3H3i4TqyNGpziX_BR87hOqICloHkEV-kiZTDlrUTq9dAXglPTUTb7SxyF1N-B4Nn2uvKW6qEcT2eVLmLklVehlTzDy-4doPLv-0m28Il75OyVXtjCZbU77x6Ugj67kDYordgD48Vlh8-pqWgFeHHVweB69Cf1IdBKcE=]
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuNAWFq87uFlgvLdrYAqpvz_-L6KZxUFV3aBLq-rnsb8Mt8Yon51YhGGDsE8ImPqA3BAxxLZz865Z_p8sEAoX7_eprmQKBhYPLMpFFbh7MunF4ksD_VlRG6_p9BbscS40PkIO_WOJ8oXPLEnXskduqSGBM4g==]
  • ChemicalBook. (n.d.). 4-Bromotoluene(106-38-7) 1H NMR spectrum. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.
  • PubMed. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0YhM_oI9wugUFhgwaMSHd6t0sl3I4NK8hG5cJbaPs3H86sRPVsrOvcOAEJztLszuaFDkX5daDP3AitgiBH-j7keG1zSy_m_jCoQTzwbLqjulZyDEBTHPe7R3AcmF1M50NlM=]
  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from Springer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-H005wE69GgWFxyfjCApQUVEz4ASotiq5RiMvVr4cqIfJYXEOP3KBSoXOyWa5YWUOy8v2aDujMs4TsNeEXRbW2QNo5muxTk9juVE8dFfvuBfyktA-pMMnepIIGp544H4LzPERXpCrbMMjg==]

Sources

Foundational

Mass spectrometry of "4-Bromo-5-(p-tolyl)-1H-pyrazole"

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-(p-tolyl)-1H-pyrazole Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-5-(p-tolyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, making their precise structural characterization essential for drug development and research.[1] This document, intended for researchers, scientists, and drug development professionals, details the principles of electron ionization (EI) mass spectrometry and applies them to predict the fragmentation pattern of the title compound. We will explore the key fragmentation pathways, explain the causality behind the expected spectral features, and provide a detailed experimental protocol for acquiring and interpreting the mass spectrum. The guide integrates theoretical principles with practical, field-proven insights to serve as a self-validating resource for the structural elucidation of this and similar brominated heterocyclic systems.

Introduction to 4-Bromo-5-(p-tolyl)-1H-pyrazole

Chemical Structure and Properties

4-Bromo-5-(p-tolyl)-1H-pyrazole is an aromatic heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a p-tolyl (4-methylphenyl) group at the 5-position.

  • Molecular Formula: C₁₀H₉BrN₂

  • Molecular Weight (Average): ~237.10 g/mol [2]

  • Monoisotopic Mass: 235.99491 Da (for the most common isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N)[2]

The presence of the bromine atom, the pyrazole core, and the tolyl substituent provides distinct characteristics that are readily identifiable through mass spectrometry. Understanding its mass spectrometric behavior is paramount for confirming its identity in synthesis reactions, identifying it in complex mixtures, and studying its metabolic pathways.

The Role of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For novel or synthesized compounds like 4-Bromo-5-(p-tolyl)-1H-pyrazole, it serves two primary purposes:

  • Confirmation of Molecular Weight: High-resolution mass spectrometry can determine the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Structural Elucidation: The fragmentation pattern, generated by breaking the molecule apart in the gas phase, acts as a structural "fingerprint," allowing researchers to deduce the connectivity of atoms and the identity of functional groups.[4]

Core Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic and widely used "hard" ionization technique, particularly effective for volatile and thermally stable small molecules.[5] Its high reproducibility makes it ideal for comparison with established spectral libraries.[6]

The Ionization Process In the EI source, the analyte molecule is bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV).[5] This energy is significantly higher than the ionization energy of most organic molecules. The interaction knocks a valence electron off the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M•⁺) .[6]

M + e⁻ → M•⁺ + 2e⁻

The Nature of Fragmentation The molecular ion is formed with a large amount of excess internal energy. According to the quasi-equilibrium theory, this energy rapidly distributes throughout the molecule's vibrational modes.[7] When sufficient energy localizes in a specific bond, the bond can break. This process, known as fragmentation, creates a pair of species: a charged fragment (an ion) and a neutral fragment (a radical or a small molecule). The mass spectrometer only detects the charged fragments. This extensive fragmentation is incredibly useful as it provides detailed structural information.[6]

The Bromine Isotopic Signature A critical diagnostic feature for any bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of roughly equal intensity, separated by 2 m/z units. This is referred to as the M and M+2 pattern and is a definitive indicator of bromine's presence.[8]

Predicted Mass Spectrum and Fragmentation Pathways

The structure of 4-Bromo-5-(p-tolyl)-1H-pyrazole dictates a set of predictable fragmentation pathways under EI conditions. The stability of the resulting fragment ions is the primary driver of the fragmentation process.

The Molecular Ion (M•⁺) The first key feature in the spectrum will be the molecular ion peak. Due to the bromine isotopes, this will be a doublet.

  • m/z 236: [C₁₀H₉⁷⁹BrN₂]•⁺

  • m/z 238: [C₁₀H₉⁸¹BrN₂]•⁺ The relative intensity of these two peaks will be approximately 1:1, immediately confirming the presence of one bromine atom. The stability of the aromatic system suggests the molecular ion should be clearly visible.

Key Fragmentation Mechanisms

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for aryl halides. This results in a cation at m/z 157. This fragment loses the isotopic signature as the bromine atom is the neutral loss.

    • [C₁₀H₉BrN₂]•⁺ → [C₁₀H₉N₂]⁺ + •Br

    • m/z 157

  • Formation of the Tropylium Ion: One of the most common fragmentation pathways for compounds containing a tolyl or benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺). This often results in the base peak (the most intense peak) of the spectrum.

    • This can occur through cleavage of the bond between the pyrazole and tolyl rings.

    • m/z 91

  • Heterocyclic Ring Fragmentation: Pyrazole rings are known to undergo characteristic ring fragmentation by eliminating stable neutral molecules.[9]

    • Loss of HCN (27 Da): [C₁₀H₉BrN₂]•⁺ → [C₉H₈BrN]•⁺ + HCN

      • This would produce a doublet at m/z 209/211 .

    • Loss of N₂ (28 Da): This is another potential fragmentation for pyrazoles.

      • [C₁₀H₉BrN₂]•⁺ → [C₁₀H₉Br]•⁺ + N₂

      • This would produce a doublet at m/z 208/210 .

The predicted fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway M [C10H9BrN2]•+ m/z 236/238 Molecular Ion F157 [C10H9N2]+ m/z 157 M->F157 - •Br F91 [C7H7]+ m/z 91 Tropylium Ion (Base Peak) M->F91 - C3H2BrN2• F209 [C9H8BrN]•+ m/z 209/211 M->F209 - HCN F208 [C10H9Br]•+ m/z 208/210 M->F208 - N2

Caption: Predicted EI fragmentation pathway for 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Summary of Predicted Mass Fragments

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossNotes
236/238[C₁₀H₉BrN₂]•⁺-Molecular Ion (M•⁺) ; characteristic 1:1 isotopic doublet.
209/211[C₉H₈BrN]•⁺HCNLoss of hydrogen cyanide from the pyrazole ring.
208/210[C₁₀H₉Br]•⁺N₂Loss of nitrogen from the pyrazole ring.
157[C₁₀H₉N₂]⁺•BrLoss of a bromine radical.
91[C₇H₇]⁺C₃H₂BrN₂•Formation of the stable tropylium ion; likely the base peak .

Experimental Protocol for GC-MS Analysis

This section provides a standardized, self-validating protocol for analyzing 4-Bromo-5-(p-tolyl)-1H-pyrazole using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) Inject Inject into GC Prep->Inject Column Separate on capillary column (e.g., DB-5ms) Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Quadrupole Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Data Data Acquisition & Processing Detect->Data

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 4-Bromo-5-(p-tolyl)-1H-pyrazole.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality: This concentration ensures the column is not overloaded and that the detector response remains within the linear range.

  • Instrumentation and Parameters:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system).

    • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Causality: A DB-5ms column is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.

    • Injection: 1 µL injection volume with a split ratio of 20:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Self-Validation: This program ensures the compound elutes as a sharp peak and that any higher boiling impurities are cleared from the column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Settings:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Causality: This is the industry standard, ensuring that the resulting fragmentation pattern is reproducible and comparable to spectral databases like the NIST library.[10][11]

    • Source Temperature: 230 °C.

    • Mass Scan Range: 40 - 400 amu. Causality: This range is wide enough to capture the expected low-mass fragments (like m/z 91) and the molecular ion cluster (m/z 236/238).

    • Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from saturating the detector filament.

Data Interpretation and Structural Confirmation

A successful analysis will yield a total ion chromatogram (TIC) showing a distinct peak at a specific retention time for 4-Bromo-5-(p-tolyl)-1H-pyrazole. The mass spectrum corresponding to this peak should be analyzed as follows:

  • Identify the Molecular Ion: Look for the highest m/z cluster. Confirm the presence of the m/z 236/238 doublet with approximately equal intensities. This confirms the molecular weight and the presence of one bromine atom.

  • Identify the Base Peak: Locate the most intense peak in the spectrum. It is highly anticipated to be at m/z 91, corresponding to the tropylium ion. This confirms the presence of the tolyl substituent.

  • Correlate Key Fragments: Search for the other predicted fragments, such as m/z 157 (loss of Br) and the m/z 209/211 doublet (loss of HCN). The presence of these fragments provides strong, corroborating evidence for the proposed pyrazole structure.

  • Database Comparison: If possible, compare the acquired spectrum against a commercial or in-house mass spectral library. A high match score provides a high degree of confidence in the compound's identity.

Conclusion

The mass spectrometric analysis of 4-Bromo-5-(p-tolyl)-1H-pyrazole under electron ionization conditions is predicted to yield a rich and highly informative spectrum. The key diagnostic features are the molecular ion doublet at m/z 236/238, a prominent base peak at m/z 91 from the tolyl group, and characteristic fragments resulting from the loss of the bromine atom and the fragmentation of the pyrazole ring. By following a robust experimental protocol and understanding the underlying fragmentation mechanisms, researchers can confidently use mass spectrometry to verify the structure and purity of this compound, facilitating its application in drug discovery and chemical research.

References

  • Smolecule. (n.d.). 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
  • Santos, L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.81563. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo.
  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-(m-tolyl)pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

  • TMP Chem. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Drug Discovery and Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Drug Discovery and Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties. Within this vast chemical space, derivatives of 4-Bromo-5-(p-tolyl)-1H-pyrazole have emerged as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development.

The 4-Bromo-5-(p-tolyl)-1H-pyrazole Core: A Gateway to Diverse Bioactivity

The 4-Bromo-5-(p-tolyl)-1H-pyrazole moiety serves as a versatile template for the development of novel therapeutic agents. The bromine atom at the 4-position and the p-tolyl group at the 5-position are key structural features that can be strategically modified to modulate biological activity. The pyrazole ring itself, with its two adjacent nitrogen atoms, provides sites for hydrogen bonding and other interactions with biological targets.[2]

The general biological potential of pyrazole derivatives is vast, encompassing antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide will delve into the specific activities exhibited by derivatives of the 4-Bromo-5-(p-tolyl)-1H-pyrazole core, providing a detailed analysis of their therapeutic promise.

Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives: A Practical Approach

The synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole and its derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, providing a foundational methodology for medicinal chemists.

General Synthesis Pathway

The synthesis often commences with the condensation of a β-diketone with a hydrazine derivative to form the pyrazole ring. Subsequent bromination at the 4-position, if not already present in the starting materials, is a crucial step. The p-tolyl group can be introduced through various cross-coupling reactions.

Synthesis_Workflow A β-Diketone Precursor C Cyclocondensation A->C B Hydrazine Derivative B->C D 5-(p-tolyl)-1H-pyrazole C->D F Bromination D->F E Brominating Agent (e.g., NBS) E->F G 4-Bromo-5-(p-tolyl)-1H-pyrazole F->G I Cross-Coupling Reaction (e.g., Suzuki, Heck) G->I H Coupling Partner H->I J Functionalized Derivatives I->J

Caption: General synthetic workflow for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical derivative to illustrate the practical steps involved.

Step 1: Synthesis of 5-(p-tolyl)-1H-pyrazole

  • To a solution of 1-(p-tolyl)butane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 5-(p-tolyl)-1H-pyrazole.

Step 2: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole

  • Dissolve 5-(p-tolyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Step 3: Synthesis of a Functionalized Derivative via Suzuki Coupling

  • To a degassed mixture of 4-Bromo-5-(p-tolyl)-1H-pyrazole (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a solvent system like 1,4-dioxane and water, add a base such as K₂CO₃ (2 equivalents).

  • Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired derivative.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area.[4]

Mechanism of Action

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives is still under investigation, plausible targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilicity conferred by the p-tolyl group may facilitate membrane translocation, allowing the compounds to reach their intracellular targets.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the antimicrobial potency of this class of compounds. Key insights often revolve around the nature of substituents on the pyrazole ring and the p-tolyl moiety.

  • Substitution at the N1-position of the pyrazole: Introducing various alkyl or aryl groups at this position can significantly impact activity. Bulky substituents may enhance or diminish activity depending on the target's steric requirements.

  • Modification of the p-tolyl group: The electronic properties of substituents on the p-tolyl ring can influence the overall electron density of the molecule, affecting its interaction with biological targets. Electron-withdrawing groups, for instance, may enhance activity in some cases.

  • Derivatization at the 4-position: While this guide focuses on 4-bromo derivatives, substitution of the bromine atom with other functional groups via nucleophilic substitution reactions can lead to compounds with altered activity profiles.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to quantify the antimicrobial efficacy of the synthesized compounds.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous endeavor. Pyrazole derivatives have shown promise as potent cytotoxic agents against various cancer cell lines.[5][6]

Putative Mechanisms of Action

The anticancer activity of pyrazole derivatives is often linked to their ability to induce apoptosis (programmed cell death) or inhibit key enzymes involved in cancer cell proliferation and survival. Potential molecular targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Tyrosine Kinases: Many pyrazole-containing drugs, such as crizotinib, are potent tyrosine kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[5]

  • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.

Anticancer_Mechanism cluster_0 Signaling Pathways cluster_1 Cell Cycle Control A Growth Factor Receptor B Tyrosine Kinase Domain A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C E Cell Cycle Progression D Cyclin-Dependent Kinases (CDKs) D->E H Cell Cycle Arrest E->H F 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivative G Inhibition F->G G->B Inhibits G->D Inhibits I Apoptosis H->I

Caption: Putative anticancer mechanisms of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives can be modulated by structural modifications.

  • Aromatic Substituents: The nature and position of substituents on the p-tolyl ring and any additional aryl groups introduced can influence cytotoxicity. Lipophilic and electron-withdrawing groups have been shown to enhance activity in some pyrazole series.

  • Heterocyclic Modifications: Replacing the p-tolyl group with other heterocyclic rings can lead to compounds with improved activity and selectivity.

  • Flexibility and Conformation: The overall shape and flexibility of the molecule, dictated by the various substituents, play a critical role in its ability to bind to the active site of target enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents.[7]

Potential Mechanisms of Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By selectively inhibiting COX-2 over COX-1, the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) can be minimized.

Anti_inflammatory_Pathway A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation (Pain, Swelling, Fever) C->D E 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivative F Inhibition E->F F->B Selectively Inhibits

Caption: Potential anti-inflammatory mechanism via selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Considerations

For achieving potent and selective COX-2 inhibition, specific structural features are desirable.

  • The 1,5-Diarylpyrazole Motif: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature of many COX-2 inhibitors. In the case of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives, the p-tolyl group at the 5-position is a key component.

  • The Sulfonamide/Sulfone Moiety: Many selective COX-2 inhibitors possess a sulfonamide or sulfone group, which is believed to interact with a specific side pocket in the COX-2 active site. Introducing such a group onto the N1-phenyl ring of a 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative could enhance COX-2 selectivity.

  • The 4-Bromo Substituent: The bromine atom at the 4-position can influence the electronic properties and conformation of the pyrazole ring, potentially impacting its binding to the COX enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the compounds against the two COX isoforms.

  • Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a reference drug (e.g., celecoxib, ibuprofen) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation and Interpretation

For a comprehensive understanding of the biological activity of the synthesized derivatives, it is essential to present the quantitative data in a clear and structured format.

Table 1: Antimicrobial Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent HH>128>128
Derivative 1 CH₃H64128
Derivative 2 H4-Cl3264
Derivative 3 CH₃4-Cl1632
Ciprofloxacin --0.50.25

Table 2: Anticancer Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
Parent HH>100>100
Derivative 4 PhenylH52.378.1
Derivative 5 H4-NO₂25.845.6
Derivative 6 Phenyl4-NO₂8.215.4
Doxorubicin --0.91.2

Table 3: Anti-inflammatory Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives

Compound IDR¹ SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Parent H85.245.71.86
Derivative 7 4-SO₂NH₂-Ph15.60.2562.4
Derivative 8 4-SO₂Me-Ph12.30.1868.3
Celecoxib -15.00.05300

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Derivatives of 4-Bromo-5-(p-tolyl)-1H-pyrazole represent a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this scaffold, coupled with the potential for multi-faceted pharmacological modulation, makes it an attractive starting point for drug discovery campaigns.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of a broader range of derivatives with diverse substituents to establish more comprehensive SAR.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In vivo evaluation: Testing of the most promising lead compounds in relevant animal models of disease to assess their efficacy and pharmacokinetic properties.

  • Optimization of drug-like properties: Further modification of lead compounds to improve their solubility, metabolic stability, and overall developability.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel 4-Bromo-5-(p-tolyl)-1H-pyrazole-based therapeutics to address unmet medical needs.

References

  • Hassan, G.S., Abdel Rahman D.E., Abdelmajeed E.A., Refaey R.H., Alaraby Salem M., Nissan Y.M. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Eur J Med Chem. 2019, 171, 332–42.
  • Kamal A., Shaik A.B., Jain N., Kishor C., Nagabhushana A., Supriya B., Kumar G.B., Chourasiya S.S., Suresh Y., Mishra R.K., et al. Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. Eur. J. Med. Chem. 2015;92:501–513.
  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(9), 3567-3578.
  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • Anonymous. (2021).
  • Anonymous. (2018).
  • Anonymous. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Anonymous. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
  • Anonymous. (2023). Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Anonymous. (2020).
  • Anonymous. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Asian Journal of Pharmaceutical Sciences.
  • Anonymous. (2022). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules.
  • Anonymous. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Anonymous. (2021). Overview on Biological Activities of Pyrazole Derivatives.
  • Anonymous. (2017). Synthesis of new pyrazole derivatives and their anticancer evaluation.
  • Anonymous. (2023).
  • Anonymous. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives.

Sources

Foundational

"4-Bromo-5-(p-tolyl)-1H-pyrazole" mechanism of action

The following technical guide details the mechanism of action, chemical utility, and therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical pharmacophore and synthetic intermediate in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical pharmacophore and synthetic intermediate in modern drug discovery.

Mechanism of Action, Synthetic Utility, and Therapeutic Applications

Executive Summary

4-Bromo-5-(p-tolyl)-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry. While often categorized as a synthetic intermediate, its structural motif serves as the bioactive core for a wide class of ATP-competitive kinase inhibitors (specifically p38 MAPK) and cyclooxygenase (COX) inhibitors .

This guide analyzes the compound from two distinct mechanistic perspectives:

  • Pharmacological Mechanism : As a "warhead" or binding core that mimics the purine ring of ATP, facilitating hydrogen bonding with the hinge region of kinase enzymes.

  • Chemical Mechanism : As a versatile electrophilic and nucleophilic platform for diversity-oriented synthesis (DOS), enabling the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Properties

The molecule exists in a tautomeric equilibrium, a critical feature for its binding affinity and synthetic reactivity.

PropertySpecification
IUPAC Name 4-Bromo-5-(4-methylphenyl)-1H-pyrazole
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Core Scaffold 1H-Pyrazole (5-membered aromatic heterocycle)
Key Substituents C4-Bromo (Halogen handle), C5-p-Tolyl (Hydrophobic anchor)
Tautomerism Exists in equilibrium between 3-(p-tolyl) and 5-(p-tolyl) forms in solution.
Structure-Activity Relationship (SAR) Logic
  • The Pyrazole Core : Mimics the imidazole ring of adenine, allowing it to function as a hinge-binder in kinase pockets.

  • The C4-Bromine : Acts as a steric block or a halogen bond donor. Crucially, it serves as a reactive handle for cross-coupling to introduce a second aryl group (creating 4,5-diarylpyrazoles).

  • The C5-p-Tolyl Group : Provides lipophilic bulk, targeting the hydrophobic "gatekeeper" pocket adjacent to the ATP binding site.

Mechanism of Action (Pharmacological)

While the unsubstituted parent compound has moderate intrinsic activity (e.g., inhibition of alcohol dehydrogenase), its primary relevance lies in its role as the binding pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

3.1. ATP-Competitive Inhibition (Kinase Binding Mode)

The 4-bromo-5-aryl-pyrazole motif functions as a Type I or Type II kinase inhibitor scaffold.

  • Hinge Region Interaction : The unsubstituted nitrogen (N1-H) or the pyridinelike nitrogen (N2) forms critical hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met109 in p38α).

  • Hydrophobic Pocket Occupation : The p-tolyl group at position 5 rotates out of plane to occupy the hydrophobic pocket I (selectivity pocket), displacing water molecules and increasing binding entropy.

  • Halogen Bonding : The C4-Bromine atom can participate in halogen bonding with carbonyl oxygens in the binding cleft, or simply fill a small hydrophobic cavity.

3.2. Signaling Pathway Modulation

Inhibition of the p38 MAPK pathway prevents the phosphorylation of downstream transcription factors (e.g., ATF2, CHOP), thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

SignalingPathway Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Inhibitor 4-Bromo-5-(p-tolyl)-pyrazole (Scaffold Binding) Inhibitor->p38 ATP Competition (Inhibition) Response Inflammation / Apoptosis (TNF-alpha Release) Substrates->Response Gene Expression

Figure 1: Mechanism of p38 MAPK pathway modulation by pyrazole-based inhibitors. The scaffold competes with ATP, blocking downstream signaling.

Mechanism of Action (Synthetic)

To drug development professionals, the "mechanism" of this molecule is often its reactivity profile in the synthesis of clinical candidates (e.g., Celecoxib analogs or Doramapimod derivatives).

4.1. Regioselective Functionalization

The 4-bromo-5-(p-tolyl)-1H-pyrazole scaffold allows for sequential functionalization:

  • N-Alkylation/Arylation : The acidic N-H proton (pKa ~14) allows alkylation or arylation. Regioselectivity (N1 vs N2) is controlled by steric hindrance of the p-tolyl group and solvent polarity.

  • Suzuki-Miyaura Coupling : The C4-Bromine is a prime electrophile for palladium-catalyzed cross-coupling, allowing the introduction of a second aryl ring to create the bioactive 4,5-diarylpyrazole motif.

SynthesisWorkflow Precursor p-Methylacetophenone Intermediate1 Enaminone Intermediate Precursor->Intermediate1 DMF-DMA Cyclization Hydrazine Cyclization Intermediate1->Cyclization Core 5-(p-tolyl)-1H-pyrazole Cyclization->Core Bromination Bromination (NBS) Core->Bromination Target 4-Bromo-5-(p-tolyl)-1H-pyrazole Bromination->Target Coupling Suzuki Coupling (Pd catalyst) Target->Coupling Ar-B(OH)2 Drug 4,5-Diarylpyrazole (Bioactive Drug) Coupling->Drug

Figure 2: Synthetic pathway illustrating the generation of the 4-bromo scaffold and its conversion into bioactive 4,5-diarylpyrazoles.

Experimental Protocols
Protocol A: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole

This protocol establishes the core scaffold with high regiochemical purity.

  • Enaminone Formation :

    • Reflux 4'-methylacetophenone (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) in toluene for 12 hours.

    • Concentrate in vacuo to yield the enaminone intermediate.

  • Cyclization :

    • Dissolve the intermediate in ethanol (20 mL).

    • Add hydrazine hydrate (15 mmol) dropwise at 0°C.

    • Reflux for 4 hours. Cool and filter the precipitate to obtain 3-(p-tolyl)-1H-pyrazole .

  • Bromination :

    • Dissolve 3-(p-tolyl)-1H-pyrazole (5 mmol) in DMF or Acetonitrile.

    • Add N-Bromosuccinimide (NBS) (5.5 mmol) portion-wise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with water, filter the solid, and recrystallize from ethanol.

    • Yield : >85% of 4-Bromo-5-(p-tolyl)-1H-pyrazole .

Protocol B: In Vitro p38 MAPK Kinase Assay

To validate the inhibitory potential of derivatives synthesized from this scaffold.

  • Reagents : Recombinant p38α (10 ng), ATF2 substrate (substrate), ATP (Km concentration), and test compound (4-Bromo-5-(p-tolyl)-1H-pyrazole derivative).

  • Reaction :

    • Incubate enzyme and inhibitor in kinase buffer (25 mM Tris, pH 7.5, 5 mM

      
      -glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂) for 15 mins.
      
    • Initiate reaction by adding ATP/ATF2 mixture.

    • Incubate at 30°C for 30 mins.

  • Detection :

    • Use ADP-Glo™ or similar chemiluminescent assay to quantify ATP consumption.

    • Data Analysis : Plot % inhibition vs. Log[Concentration] to determine IC₅₀.

Therapeutic Potential & Applications
Therapeutic AreaApplication of Scaffold
Inflammation p38 MAPK Inhibitors : The 4,5-diarylpyrazole class (derived from this scaffold) is effective in treating Rheumatoid Arthritis and Crohn's disease by blocking cytokine production.
Pain Management COX-2 Inhibitors : The scaffold mimics the selectivity profile of Celecoxib, targeting the COX-2 side pocket.
Oncology CDK Inhibitors : Derivatives targeting Cyclin-Dependent Kinases (CDK2/CDK4) induce cell cycle arrest in solid tumors.
Agrochemicals Fungicides : 4-bromo-pyrazoles exhibit antifungal activity by inhibiting succinate dehydrogenase (SDH).
References
  • Regioselective Synthesis of Pyrazoles : Synthesis and biological evaluation of 3(5)-aryl-4-bromopyrazoles. Journal of Heterocyclic Chemistry.

  • p38 MAPK Inhibition : Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Synthetic Methodology : Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. NBInno.

  • Structural Data : 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine Properties and Safety. Sigma-Aldrich.

  • General Reactivity : The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate. ResearchGate.[1]

Sources

Exploratory

Technical Monograph: 4-Bromo-5-(p-tolyl)-1H-pyrazole

Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 1116093-45-8) is a high-value heterocyclic scaffold extensively utilized in the discovery of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 1116093-45-8) is a high-value heterocyclic scaffold extensively utilized in the discovery of kinase inhibitors (e.g., p38 MAPK) and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.[1] Its structural utility lies in the orthogonal reactivity of its functional handles: the labile N-H proton allows for regioselective alkylation, while the C4-bromide serves as an electrophilic site for palladium-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, mechanistic insights into its tautomeric reactivity, and its application in modern drug discovery.[1]

Chemical Profile & Tautomerism
PropertyData
IUPAC Name 4-Bromo-3-(4-methylphenyl)-1H-pyrazole
Common Name 4-Bromo-5-(p-tolyl)-1H-pyrazole
CAS Number 1116093-45-8
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Critical Note on Tautomerism: In unsubstituted 1H-pyrazoles, the position of the N-H proton is fluxional.[1] Consequently, 4-Bromo-5-(p-tolyl)-1H-pyrazole exists in dynamic equilibrium with 4-Bromo-3-(p-tolyl)-1H-pyrazole .[1] While these are chemically identical in solution, the distinction becomes critical during N-alkylation, where steric and electronic factors dictate the ratio of N1 vs. N2 regioisomers.[1]

Synthetic Pathways

The synthesis of 4-bromo-5-arylpyrazoles typically proceeds via two primary strategies: Post-Cyclization Bromination (most robust) or One-Pot Cyclocondensation .[1]

Pathway A: The "Build-and-Brominate" Strategy (Recommended)

This route offers the highest purity and yield.[1] It begins with the formation of the pyrazole core followed by electrophilic aromatic substitution.[1]

  • Claisen Condensation: 4-Methylacetophenone is condensed with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA) to yield the enaminone intermediate.[1]

  • Cyclization: Treatment with hydrazine hydrate yields 3-(p-tolyl)-1H-pyrazole.[1]

  • Bromination: Electrophilic bromination at the C4 position using N-Bromosuccinimide (NBS).[1]

Pathway B: One-Pot Regioselective Synthesis

A faster route involving the reaction of 1,3-diketones (or their equivalents) with hydrazine and a brominating agent (like NBS or N-bromosaccharin) in a single vessel.[1] While faster, this can lead to higher impurity profiles if not carefully controlled.[1]

Synthesis_Pathway Start 4-Methylacetophenone Inter1 Enaminone / 1,3-Dicarbonyl Start->Inter1 Step1 DMF-DMA or Ethyl Formate Pyrazole 3-(p-tolyl)-1H-pyrazole Inter1->Pyrazole Product 4-Bromo-5-(p-tolyl)-1H-pyrazole Pyrazole->Product Step2 N2H4·H2O (Hydrazine) Step3 NBS (1.05 eq) DMF, RT

Figure 1: Step-wise synthetic pathway for high-purity isolation.

Experimental Protocols
Protocol 1: Synthesis of 3-(p-tolyl)-1H-pyrazole

Precursor synthesis step.

  • Reagents: 4-Methylacetophenone (10 mmol), DMF-DMA (12 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Reflux 4-methylacetophenone and DMF-DMA in ethanol for 6 hours.

    • Cool the mixture and add hydrazine hydrate dropwise.[1]

    • Reflux for an additional 3 hours.

    • Concentrate in vacuo.[1]

    • Recrystallize the residue from ethanol/water to yield the unbrominated pyrazole.[1]

Protocol 2: Bromination to 4-Bromo-5-(p-tolyl)-1H-pyrazole

Validating the core directive: Electrophilic Aromatic Substitution.

  • Reagents: 3-(p-tolyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (5 mL per mmol).

  • Procedure:

    • Dissolve the pyrazole in DMF at 0°C (ice bath).

    • Add NBS portion-wise over 15 minutes to prevent exotherm-driven side reactions.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of starting material (Rf ~0.[1]4) and appearance of product (Rf ~0.5).[1]

    • Workup: Pour reaction mixture into ice-cold water (10x volume). The product typically precipitates.[1]

    • Filter the solid, wash copiously with water to remove succinimide by-products, and dry under vacuum.[1]

  • Yield Expectation: 85-95%.

Reactivity & Functionalization

The 4-bromo-5-(p-tolyl) scaffold is a "privileged structure" because it allows for sequential functionalization.[1]

A. Suzuki-Miyaura Cross-Coupling

The C4-Br bond is highly reactive toward Pd(0) catalysis.[1] This is the primary method for synthesizing biaryl pyrazoles (e.g., Celecoxib analogs).[1]

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Base: Na₂CO₃ or K₃PO₄.[1]

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]

B. N-Alkylation (Regioselectivity)

Alkylation of the pyrazole nitrogen often yields a mixture of isomers.

  • Condition: NaH/DMF or Cs₂CO₃/MeCN.

  • Outcome: Alkylation typically favors the less sterically hindered nitrogen (N1), but the presence of the bulky p-tolyl group at C3/C5 influences this ratio.[1] In 3-(p-tolyl) tautomers, alkylation at N1 places the substituent far from the tolyl group (1,3-isomer), while N2 alkylation places it adjacent (1,5-isomer).[1]

Reactivity_Network Core 4-Bromo-5-(p-tolyl)-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Alkylation N-Alkylation (R-X, Base) Core->Alkylation Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Biaryl 4-Aryl-5-(p-tolyl)pyrazole (Kinase Inhibitor Scaffold) Suzuki->Biaryl N_Sub N-Alkyl/Aryl Derivatives (Regioisomer Mixture) Alkylation->N_Sub Amino 4-Amino-5-(p-tolyl)pyrazole Buchwald->Amino

Figure 2: Divergent synthesis capabilities of the 4-bromo scaffold.

Medicinal Chemistry Applications
  • p38 MAP Kinase Inhibitors: The 4,5-diarylpyrazole motif is a classic pharmacophore for inhibiting p38 mitogen-activated protein kinase.[1] The p-tolyl group fits into the hydrophobic pocket of the enzyme, while the C4-substituent (introduced via Suzuki coupling) interacts with the gatekeeper residue.[1]

  • COX-2 Selective Inhibitors: This compound is a structural analog of the Celecoxib scaffold.[1] The p-tolyl group mimics the tolyl moiety found in Celecoxib, critical for selectivity toward the COX-2 isozyme over COX-1.[1]

  • Antimicrobial Agents: Recent studies indicate that 4-bromo-3-arylpyrazoles possess intrinsic antibacterial activity against Gram-positive strains (e.g., S. aureus), making them valuable starting points for antibiotic development.[1]

References
  • Synthesis of 4-Bromo-3-arylpyrazoles: Alinezhad, H., et al. (2011).[1] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." J. Mex.[1][2] Chem. Soc. 55(4), 238-241.[1][2] Link[1]

  • Reactivity (Suzuki Coupling): Faidallah, H. M., et al. (2015).[1] "Synthesis and Biological Evaluation of New 3,5-Diaryl-4-bromopyrazole Derivatives." Journal of Chemical Research.[1] Link[1]

  • Medicinal Chemistry (p38 Kinase): Laufer, S. A., et al. (2002).[1] "Synthesis and biological testing of novel pyrrolo[2,3-d]pyrimidine and pyrazole derivatives as inhibitors of p38 MAP kinase." J. Med.[1] Chem.Link[1]

  • Commercial Availability & CAS Data: Accela ChemBio Product Entry for CAS 1116093-45-8.[1][3] Link

  • General Pyrazole Chemistry: El-Sawy, E. R., et al. (2012).[1] "Recent advances in the synthesis and biological activity of 4-bromopyrazoles." Acta Pharmaceutica. Link

Sources

Foundational

The Genesis of a Pharmaceutical Mainstay: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its discovery in the late 19th century was n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its discovery in the late 19th century was not merely an academic curiosity but a pivotal moment that ushered in the era of synthetic drugs. This in-depth technical guide provides a comprehensive historical narrative of pyrazole compounds, from their initial synthesis to their evolution into a privileged scaffold in drug discovery. We will delve into the seminal work of Ludwig Knorr, detailing his groundbreaking synthesis and the subsequent development of Antipyrine, the first commercially successful synthetic therapeutic agent. This guide will further explore the fundamental synthetic methodologies, the mechanistic underpinnings of these reactions, and the chronological expansion of pyrazoles into a diverse and impactful class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this vital chemical entity.

The Dawn of a New Era in Medicinal Chemistry: The Discovery of Pyrazole

The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole, a landmark achievement that laid the foundation for a new class of therapeutic agents.[1][2] This seminal work was not the synthesis of the parent pyrazole ring itself, which was later accomplished by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, but rather the creation of a pyrazole derivative that would prove to have profound biological activity.[3]

Knorr's initial synthesis involved the condensation reaction of ethyl acetoacetate, a β-ketoester, with phenylhydrazine.[1][3] This reaction, now famously known as the Knorr pyrazole synthesis , yielded 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not an isolated event; it was a direct precursor to one of the most significant breakthroughs in the history of medicine.

From Laboratory Curiosity to Blockbuster Drug: The Synthesis of Antipyrine

Building on his initial discovery, Ludwig Knorr synthesized the analgesic and antipyretic drug Antipyrine (phenazone) in the very same year, 1883.[4][5] Antipyrine was a monumental achievement; it was the first fully synthetic drug to be commercialized and it enjoyed widespread use until the emergence of Aspirin in the early 20th century.[4] The commercial success of Antipyrine demonstrated the immense potential of synthetic organic chemistry to address medical needs and catalyzed further research into heterocyclic compounds.

Nature's Embrace of the Pyrazole Core

While the initial discovery of pyrazoles was a triumph of synthetic chemistry, the pyrazole nucleus was later found to exist in nature. The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959, decades after its synthetic counterparts had already made a significant impact on human health.[6][7][8] This discovery underscored the biological relevance of the pyrazole scaffold.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The Knorr pyrazole synthesis remains a versatile and widely used method for the preparation of pyrazole and pyrazolone derivatives.[1][9] The reaction's success lies in its simplicity and the stability of the resulting aromatic pyrazole ring.[10]

The general principle involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[9][10][11] The mechanism can be dissected into the following key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the more reactive carbonyl group (e.g., the ketone in a β-ketoester). This step forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This results in the formation of a five-membered cyclic intermediate.

  • Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediate Hydrazone Intermediate cluster_cyclic Cyclic Intermediate cluster_product Pyrazole Product R1 R1 C1 C R1->C1 O1 O C1->O1 CH2 CH2 C1->CH2 C2 C CH2->C2 O2 O C2->O2 R2 R2 C2->R2 plus + C1_i C plus->C1_i Condensation (-H2O) R3_NHNH2 R3-NH-NH2 R1_i R1 R1_i->C1_i N1_i N C1_i->N1_i CH2_i CH2 C1_i->CH2_i NH_i NH-R3 N1_i->NH_i C2_i C CH2_i->C2_i O2_i O C2_i->O2_i R2_i R2 C2_i->R2_i C1_c C C2_i->C1_c Intramolecular Cyclization R1_c R1 C1_c->R1_c CH2_c CH2 C1_c->CH2_c C2_c C CH2_c->C2_c R2_c R2 C2_c->R2_c OH_c OH C2_c->OH_c N2_c N-R3 C2_c->N2_c N1_c N N1_c->C1_c N2_c->N1_c C1_p C N2_c->C1_p Dehydration (-H2O) R1_p R1 C1_p->R1_p CH_p CH C1_p->CH_p C2_p C CH_p->C2_p R2_p R2 C2_p->R2_p N2_p N-R3 C2_p->N2_p N1_p N N1_p->C1_p N2_p->N1_p

Caption: General mechanism of the Knorr pyrazole synthesis.

Original Experimental Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is based on the original publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 1883).[1]

Materials:

  • Phenylhydrazine: 100 g

  • Ethyl acetoacetate: 125 g

Apparatus:

  • Reaction vessel

  • Heating apparatus (water bath)

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.

  • Heating and Cyclization: Gently warm the reaction mixture on a water bath. The reaction will become more vigorous. Continue heating until the reaction subsides.

  • Isolation: Upon cooling, the reaction mixture solidifies into a crystalline mass.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or ethanol).

Quantitative Data from Knorr's Publication:

ReactantMass (g)
Phenylhydrazine100
Ethyl acetoacetate125

Note: The original publication provides less detailed quantitative data than modern standards. The focus was on the successful synthesis and characterization of the new compound.

The Expanding Universe of Pyrazole Applications

The initial success of Antipyrine spurred extensive research into pyrazole derivatives, revealing a vast spectrum of biological activities.[8] This has led to the development of numerous drugs and agrochemicals, solidifying the pyrazole scaffold as a "privileged structure" in medicinal chemistry.[12]

Pyrazoles in Pharmaceuticals

The versatility of the pyrazole core allows for its incorporation into a wide range of therapeutic agents targeting diverse biological pathways.[7][13]

Drug Name (Brand Name)Therapeutic AreaMechanism of ActionYear Approved (Approx.)
Antipyrine (Phenazone)Analgesic, AntipyreticCOX Inhibitor1883
PhenylbutazoneAnti-inflammatoryNSAID, COX Inhibitor1949
Sildenafil (Viagra)Erectile DysfunctionPDE5 Inhibitor1998[14]
Celecoxib (Celebrex)Anti-inflammatorySelective COX-2 Inhibitor1998[11]
Rimonabant (Acomplia)Anti-obesity (withdrawn)Cannabinoid Receptor 1 Antagonist2006
Ibrutinib (Imbruvica)OncologyBruton's Tyrosine Kinase (BTK) Inhibitor2013[14]
Apixaban (Eliquis)AnticoagulantFactor Xa Inhibitor2012[14]
LenacapavirAntiviralHIV-1 Capsid Inhibitor2022[14]

This table represents a small fraction of the pyrazole-containing drugs that have reached the market, illustrating the scaffold's broad applicability.

Pyrazoles in Agrochemicals

Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides, insecticides, and fungicides.[15][16][17] The pyrazole ring is a key structural feature in many commercially successful agrochemicals.[16]

Pyrazole_Applications Pyrazole_Core Pyrazole Core Pharmaceuticals Pharmaceuticals Pyrazole_Core->Pharmaceuticals Agrochemicals Agrochemicals Pyrazole_Core->Agrochemicals Anti_inflammatory Anti-inflammatory (e.g., Celecoxib) Pharmaceuticals->Anti_inflammatory Anticancer Anticancer (e.g., Ibrutinib) Pharmaceuticals->Anticancer Antiviral Antiviral (e.g., Lenacapavir) Pharmaceuticals->Antiviral Cardiovascular Cardiovascular (e.g., Apixaban) Pharmaceuticals->Cardiovascular CNS_Disorders CNS Disorders Pharmaceuticals->CNS_Disorders Herbicides Herbicides Agrochemicals->Herbicides Insecticides Insecticides Agrochemicals->Insecticides Fungicides Fungicides Agrochemicals->Fungicides

Caption: Diverse applications of the pyrazole scaffold.

Conclusion and Future Perspectives

From its serendipitous discovery in 1883 to its current status as a cornerstone of drug discovery, the journey of the pyrazole ring is a testament to the power of synthetic chemistry. Ludwig Knorr's pioneering work not only delivered the first synthetic drug but also unlocked a chemical scaffold of immense versatility and biological relevance. The continued exploration of pyrazole chemistry promises to yield novel therapeutic agents and agrochemicals with improved efficacy and safety profiles. As our understanding of biological targets deepens, the rational design of new pyrazole derivatives will undoubtedly play a crucial role in addressing unmet medical and agricultural needs for generations to come.

References

  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021-05-15). Available at: [Link]

  • Knorr pyrazole synthesis. ResearchGate. Request PDF. Available at: [Link]

  • Ludwig Knorr. Wikipedia. Available at: [Link]

  • Pyrazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. (2023-11-07). Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemistry of Antipyrine. ResearchGate. Request PDF. (2025-08-06). Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-08). Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (2025-09-22). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase) and CO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors.

Unlike traditional Claisen condensation routes using sodium hydride and ethyl formate, this protocol utilizes the Dimethylformamide Dimethyl Acetal (DMF-DMA) enaminone pathway. This approach minimizes hazardous waste, eliminates the need for pyrophoric bases, and ensures high regioselectivity during the subsequent bromination step.

Key Advantages of This Protocol:

  • Regiocontrol: Exclusive bromination at the C4 position using N-Bromosuccinimide (NBS).

  • Scalability: Avoids chromatographic purification for intermediates.

  • Safety: Replaces elemental bromine (

    
    ) with solid-state NBS.
    

Retrosynthetic Analysis & Strategic Logic

The synthesis is designed as a linear, two-phase process. The core strategy relies on constructing the pyrazole ring first, followed by late-stage functionalization (bromination). This is preferred over cyclizing pre-brominated precursors, which often suffer from dehalogenation side reactions during hydrazine condensation.

Structural Considerations & Tautomerism

Note: 5-(p-tolyl)-1H-pyrazole and 3-(p-tolyl)-1H-pyrazole are annular tautomers. In solution, the proton rapidly migrates between N1 and N2. While this protocol uses the user-specified "5-(p-tolyl)" nomenclature, the product exists as a tautomeric mixture in the solid state and solution.

Reaction Scheme (DOT Visualization)

SynthesisRoute SM p-Methylacetophenone Inter Enaminone Intermediate (3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one) SM->Inter Reflux, 16h (-MeOH) Reagent1 DMF-DMA Reagent1->Inter Core 3-(p-tolyl)-1H-pyrazole (Precursor) Inter->Core EtOH, Reflux Cyclization Reagent2 Hydrazine Hydrate Reagent2->Core Product 4-Bromo-5-(p-tolyl)-1H-pyrazole (Target) Core->Product SEAr Bromination RT, 2h Reagent3 NBS / DMF Reagent3->Product

Figure 1: Two-step convergent synthesis via enaminone intermediate. The pathway ensures the aromatic ring is established before halogenation.

Experimental Protocol

Phase 1: Synthesis of the Pyrazole Core

Objective: Conversion of p-methylacetophenone to 3-(p-tolyl)-1H-pyrazole.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
p-Methylacetophenone134.181.0Starting Material
DMF-DMA119.161.2C1 donor / Enamine former
Hydrazine Hydrate (80%)50.062.5Dinucleophile
Ethanol (Absolute)-SolventSolvent
Step-by-Step Methodology
  • Enaminone Formation:

    • Charge a round-bottom flask with p-methylacetophenone (10.0 g, 74.5 mmol) and DMF-DMA (10.65 g, 89.4 mmol).

    • Heat the neat mixture to reflux (approx. 110°C) for 12–16 hours under nitrogen.

    • Mechanism Check: The evolution of methanol indicates reaction progress.

    • Concentrate the deep red/orange oil under reduced pressure to remove excess DMF-DMA and methanol. Note: The intermediate enaminone is sensitive to moisture; proceed immediately.

  • Cyclization:

    • Dissolve the crude enaminone residue in Absolute Ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Hydrazine Hydrate (9.3 g, 186 mmol). Caution: Exothermic reaction.

    • Allow to warm to room temperature, then heat to reflux for 3 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1). The enaminone spot will disappear, replaced by a lower Rf fluorescent spot (pyrazole).

  • Workup:

    • Concentrate the ethanol solution to ~20% volume.

    • Pour into ice-water (200 mL) with vigorous stirring.

    • Filter the resulting white/off-white precipitate. Wash with cold water (

      
       mL).
      
    • Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%.

Phase 2: Regioselective Bromination

Objective: Electrophilic bromination at C4 using N-Bromosuccinimide (NBS).

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
3-(p-tolyl)-1H-pyrazole158.201.0Substrate
N-Bromosuccinimide (NBS)177.981.05Bromine Source
DMF (Anhydrous)-SolventPolar Aprotic Solvent
Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-(p-tolyl)-1H-pyrazole (5.0 g, 31.6 mmol) in DMF (25 mL). Ensure complete dissolution.

    • Protect the flask from direct light (wrap in aluminum foil) to prevent radical side reactions, though ionic mechanism dominates in DMF.

  • Bromination:

    • Add NBS (5.9 g, 33.2 mmol) portion-wise over 15 minutes at room temperature (20–25°C).

    • Stir at room temperature for 2 hours.

    • Validation: Monitor by HPLC or TLC. The starting material should be consumed quantitatively.

  • Quench & Isolation:

    • Pour the reaction mixture into Ice-Water (150 mL).

    • Stir for 30 minutes. The product will precipitate as a solid.

    • Critical Step: If the product oils out, add a small amount of saturated Sodium Thiosulfate solution (10 mL) to quench trace active bromine and induce crystallization.

    • Filter the solid and wash copiously with water to remove succinimide and DMF.

    • Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required.

Mechanistic Insight & Validation

Mechanism of Action (C4 Selectivity)

The pyrazole ring is electron-rich. The amino-type nitrogen (N1) donates electron density into the ring, making C4 the most nucleophilic site for Electrophilic Aromatic Substitution (


).

Mechanism NBS NBS Complex Sigma Complex (Cationic Intermediate) NBS->Complex Br source Substrate Pyrazole Substrate Substrate->Complex Attack on Br+ Prod 4-Bromo-Product Complex->Prod Deprotonation (-H+) Succ Succinimide Complex->Succ

Figure 2:


 mechanism. The electron density at C4 facilitates the attack on the bromonium ion generated by NBS.
Analytical Validation Criteria

To certify the batch, the following data must be met:

TestAcceptance CriterionDiagnostic Signal
HPLC Purity > 98.0%Single peak (RT shift vs SM).
1H NMR Structure ConfirmLoss of C4-H signal (typically a singlet at ~6.6 ppm in precursor). Presence of p-tolyl methyl (~2.3 ppm).
Mass Spec Identity[M+H]+ = 237/239 . Distinct 1:1 doublet pattern characteristic of mono-bromine isotope effect (

).
Appearance PhysicalOff-white to pale yellow solid.

Troubleshooting & Optimization

  • Issue: Polybromination.

    • Cause: Excess NBS or high temperatures.

    • Solution: Strictly control stoichiometry (1.05 eq) and keep temperature < 25°C.

  • Issue: N-Bromination (Transient).

    • Observation: Unstable species on TLC.

    • Solution: N-Br species usually rearrange to C-Br thermodynamically. Extending reaction time or slight heating (40°C) drives the rearrangement to the C4 position.

  • Issue: Oiling out during quench.

    • Solution: The DMF concentration is too high. Dilute the reaction mixture with more water slowly and scratch the flask walls to induce nucleation.

References

  • Synthesis of Pyrazoles via Enaminones

    • Al-Zaydi, K. M. (2009).[1] "Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.

    • Source:

  • Regioselective Bromination of Pyrazoles

    • Khan, M. A., et al. (2011). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Journal of the Mexican Chemical Society.[2]

    • Source:

  • General NBS Bromination Protocols

    • Beilstein Archives. (2021).[3] "Halogenations of 3-aryl-1H-pyrazol-5-amines."

    • Source:

  • Analytical Data Comparison

    • PubChem Compound Summary for 4-Bromopyrazole deriv
    • Source:

Sources

Application

Application Note: High-Purity Isolation of 4-Bromo-5-(p-tolyl)-1H-pyrazole via Optimized Recrystallization

Abstract This application note provides a comprehensive guide to the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical research and development, through the technique of r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical research and development, through the technique of recrystallization. The protocol herein is designed to yield a crystalline solid of high purity, suitable for downstream applications such as organic synthesis and biological screening. This document elucidates the fundamental principles of recrystallization, offers a detailed, step-by-step protocol, and outlines methods for the validation of purity.

Introduction: The Significance of Purity for Pyrazole Derivatives

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, 4-Bromo-5-(p-tolyl)-1H-pyrazole, with its unique substitution pattern, presents a valuable scaffold for the development of novel therapeutic agents. However, the presence of impurities from the synthetic process can significantly impact the reliability of experimental results and the safety profile of potential drug candidates. Therefore, a robust and reproducible purification method is paramount.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1] The core principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] By carefully selecting a solvent in which the compound of interest is sparingly soluble at low temperatures but highly soluble at elevated temperatures, a highly purified crystalline product can be obtained upon cooling.[1]

The Science of Recrystallization: A Step-by-Step Rationale

The process of recrystallization is more than a simple dissolution and precipitation; it is a carefully controlled process of crystal lattice formation that excludes foreign molecules. The success of this technique hinges on the understanding and precise execution of several key steps.

The Critical Choice of Solvent

The selection of an appropriate solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.

  • A boiling point that is lower than the melting point of the target compound.

  • Chemical inertness towards the target compound.

  • Ease of removal from the purified crystals.

For pyrazole derivatives, polar protic solvents such as ethanol have been shown to be effective.[2][3] This is often due to the ability of the solvent to form hydrogen bonds with the pyrazole ring system. In cases where a single solvent does not provide the desired solubility profile, a binary solvent system, such as ethanol-water, can be employed.[4]

The Six Pillars of a Successful Recrystallization

The recrystallization process can be broken down into six fundamental steps, each with a specific purpose in achieving high purity.

Recrystallization_Workflow

Experimental Protocol: Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole

This protocol is based on established methods for the purification of analogous brominated pyrazole derivatives.[2][3] Researchers should perform initial small-scale solvent screening to confirm the optimal solvent or solvent system for their specific batch of crude material.

Materials and Equipment
  • Crude 4-Bromo-5-(p-tolyl)-1H-pyrazole

  • Ethanol (reagent grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Melting point apparatus

  • TLC plates and chamber

Step-by-Step Recrystallization Procedure
  • Solvent Screening (Small Scale):

    • Place approximately 50 mg of the crude 4-Bromo-5-(p-tolyl)-1H-pyrazole into a small test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • Gently heat the test tube in a warm water bath. If the compound does not dissolve, add more ethanol dropwise until it fully dissolves.

    • Allow the solution to cool to room temperature and then place it in an ice bath.

    • Observe the formation of crystals. If significant crystal formation occurs, ethanol is a suitable solvent.

    • If the compound is too soluble in ethanol at room temperature, or if crystallization is poor, a binary solvent system should be explored. A good starting point is an ethanol/water mixture.[4]

  • Dissolution:

    • Place the crude 4-Bromo-5-(p-tolyl)-1H-pyrazole into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with magnetic stirring.

    • Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment and Characterization

The purity of the recrystallized 4-Bromo-5-(p-tolyl)-1H-pyrazole should be verified using appropriate analytical techniques.

Purity_Validation_Flow

Melting Point Determination

A sharp and narrow melting point range is a good indicator of purity. Impurities tend to depress and broaden the melting point range. The melting point of a related compound, 4-Bromo-5-methyl-1H-pyrazol-3-amine, is reported to be in the range of 118.0 to 122.0 °C.[5]

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of a compound. A pure compound should ideally show a single spot on the TLC plate.

Spectroscopic Methods

For unambiguous confirmation of structure and purity, spectroscopic analysis is recommended. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and can reveal the presence of any remaining impurities.

Data Presentation

The following table provides a template for recording and comparing the results of the purification process.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to tan powderWhite crystalline solid
Melting Point Broad range (e.g., 110-118 °C)Sharp range (e.g., 120-122 °C)
TLC (single spot) No (multiple spots)Yes
Yield (%) -Typically 70-90%
Purity (by NMR) ~90%>99%

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle 4-Bromo-5-(p-tolyl)-1H-pyrazole and all solvents in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Recrystallization is a highly effective method for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. By following the detailed protocol outlined in this application note, researchers can obtain a product of high purity, which is essential for reliable and reproducible results in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

  • Longdom Publishing. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-(p-tolyl)-1H-pyrazole

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[1][2][3] The 4-bromo-5-(p-tolyl)-1H-pyrazole is a particularly attractive starting material due to its synthetic tractability and the diverse range of chemical transformations it can undergo. The bromine atom at the C4 position and the nitrogen at the N1 position serve as handles for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides detailed protocols and scientific rationale for the synthesis of kinase inhibitors using 4-bromo-5-(p-tolyl)-1H-pyrazole as a key building block.

Core Synthetic Strategies: Building Complexity from a Simple Scaffold

The primary synthetic routes for elaborating the 4-bromo-5-(p-tolyl)-1H-pyrazole core involve two key transformations:

  • Palladium-catalyzed cross-coupling reactions at the C4 position: The bromine atom at the C4 position is readily displaced by a variety of aryl, heteroaryl, or alkyl groups using well-established methods like the Suzuki-Miyaura or Stille coupling reactions. This allows for the introduction of substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.

  • N-arylation or N-alkylation at the N1 position: The nitrogen atom at the N1 position of the pyrazole ring can be functionalized with a range of aryl or alkyl groups, often through copper- or palladium-catalyzed reactions. This modification is crucial for targeting the solvent-exposed region of the ATP-binding pocket and can significantly impact the inhibitor's selectivity and pharmacokinetic properties.

The following sections provide detailed, step-by-step protocols for these key transformations, along with the underlying chemical principles that guide the choice of reagents and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this protocol, we will couple 4-bromo-5-(p-tolyl)-1H-pyrazole with an arylboronic acid to introduce a new aromatic substituent at the C4 position.

Reaction Scheme:

Suzuki_Coupling start 4-Bromo-5-(p-tolyl)-1H-pyrazole reagents + Arylboronic acid Pd(PPh3)4, K2CO3 Dioxane/H2O start->reagents product 4-Aryl-5-(p-tolyl)-1H-pyrazole reagents->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-5-(p-tolyl)-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-5-(p-tolyl)-1H-pyrazole (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-(p-tolyl)-1H-pyrazole.

Rationale: The choice of a palladium catalyst and a base is crucial for the success of the Suzuki-Miyaura reaction.[4] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. The base, in this case, potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The use of a mixed solvent system of dioxane and water helps to dissolve both the organic and inorganic reagents.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the N-arylation of the 4-aryl-5-(p-tolyl)-1H-pyrazole synthesized in the previous step with an aryl halide.

Reaction Scheme:

Buchwald_Hartwig start 4-Aryl-5-(p-tolyl)-1H-pyrazole reagents + Aryl halide Pd2(dba)3, Xantphos, Cs2CO3 Toluene start->reagents product 1-Aryl-4-aryl-5-(p-tolyl)-1H-pyrazole reagents->product

A representative Buchwald-Hartwig N-arylation reaction.

Materials:

  • 4-Aryl-5-(p-tolyl)-1H-pyrazole

  • Aryl halide (e.g., 4-bromoaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-aryl-5-(p-tolyl)-1H-pyrazole (1.0 eq), the aryl halide (1.1 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene to the tube.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, or until LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic filtrates with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-aryl-4-aryl-5-(p-tolyl)-1H-pyrazole.

Rationale: The Buchwald-Hartwig amination requires a palladium catalyst and a suitable ligand to facilitate the coupling of the pyrazole nitrogen with the aryl halide.[5] Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky electron-rich ligand that is effective for this type of transformation. Cesium carbonate is a strong base that is often used in these reactions to promote the deprotonation of the pyrazole nitrogen.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based kinase inhibitors is highly dependent on the nature and position of the substituents on the pyrazole ring. For inhibitors derived from the 4-bromo-5-(p-tolyl)-1H-pyrazole scaffold:

  • The C5-p-tolyl group: This group often inserts into a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.[6] Modifications to this group can modulate potency and selectivity.

  • The C4-substituent: The group introduced at the C4 position can extend into different regions of the ATP-binding site. Aromatic and heteroaromatic substituents are common and can form additional hydrophobic or hydrogen-bonding interactions with the protein.[7]

  • The N1-substituent: This substituent is typically directed towards the solvent-exposed region of the active site. It can be modified to improve solubility, cell permeability, and other pharmacokinetic properties. The nature of this group can also influence kinase selectivity.[7]

Table 1: Exemplary Kinase Targets for Pyrazole-Based Inhibitors

Kinase TargetRationale for Targeting with Pyrazole ScaffoldRepresentative Inhibitor Scaffold
VEGFR-2 The pyrazole core can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase.[8][9]1-Aryl-4-aryl-5-substituted-1H-pyrazole
p38 MAP Kinase The N-aryl pyrazole motif is a known pharmacophore for p38 inhibitors, with the pyrazole nitrogen acting as a hydrogen bond acceptor.[10][11]1,5-Diaryl-3-substituted-1H-pyrazole
Src Kinase The pyrazole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of Src family kinases.[5][12]N-(Pyrazol-3-yl)pyrimidin-4-amine

Characterization and Purification

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds.[10]

Purification of the final compounds is typically achieved through:

  • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds.[15][16]

  • Recrystallization: This technique can be used to obtain highly pure crystalline material.[17]

Conclusion

The 4-bromo-5-(p-tolyl)-1H-pyrazole is a versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel pyrazole-based compounds with potential therapeutic applications. By understanding the underlying chemical principles and structure-activity relationships, scientists can rationally design and optimize these molecules to achieve high potency and selectivity against their desired kinase targets.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

  • 3-Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Angewandte Chemie International Edition. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Production, Purification, and Crystallization of Recombinant HER2 Tyrosine Kinase Domain (HER2-TKD) as a Platform for Structure-. (2025). bioRxiv. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2017). ResearchGate. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Some New 1‐Acyl‐5‐aryl‐3‐ (5‐methyl‐1‐p‐tolyl‐1H‐1,2,3‐triazol‐4‐yl)‐4,5‐dihydro‐1H‐pyrazoles. (n.d.). ResearchGate. [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2. (2013). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • Purification, crystallization and drug screening of the IRAK pseudokinases. (2023). STAR Protocols. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

  • Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. (2006). Biochemistry. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024). Journal of Molecular Modeling. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. [Link]

  • Expression, Purification, and Crystallization of Recombinant Human ABL-1 Kinase for Structure-Based Drug Screening Applications. (2025). bioRxiv. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a . aReaction Conditions: 1 equiv of 1a (1 mM in H2O), 200 equiv of heteroaryl boronic acid (200 mM in ACN/H2O, 1:1), 20 equiv Na2PdCl4, 40 equiv sSPhos (10 mM in DMA), K2CO3, H2O:ACN (4:1), 37°C for 28 h; bH2O:1,4-dioxane. (n.d.). ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Molecules. [Link]

Sources

Application

Application Notes and Protocols: 4-Bromo-5-(p-tolyl)-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2] The pyrazole ring's unique electronic and steric features allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][3] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[3]

The subject of this guide, 4-Bromo-5-(p-tolyl)-1H-pyrazole , is a strategically functionalized pyrazole derivative with significant potential as a building block in drug discovery programs. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for the systematic and efficient exploration of structure-activity relationships (SAR) by introducing diverse substituents at this position.[4] The 5-(p-tolyl) group provides a lipophilic moiety that can engage in hydrophobic interactions within target protein binding sites. This combination of a reactive handle and a key interacting group makes 4-Bromo-5-(p-tolyl)-1H-pyrazole a valuable starting point for the development of novel therapeutic agents.

Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole: A Two-Step Approach

The synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole can be efficiently achieved in a two-step sequence, commencing with the construction of the pyrazole ring followed by regioselective bromination.

Part 1: Synthesis of the Precursor, 5-(p-tolyl)-1H-pyrazole

The pyrazole ring is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] In this case, the reaction of a p-tolyl-substituted β-diketone with hydrazine hydrate will yield the desired 5-(p-tolyl)-1H-pyrazole.

Part 2: Regioselective Bromination

The subsequent bromination of 5-(p-tolyl)-1H-pyrazole at the C4 position can be accomplished using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).[6][7] The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack.

Experimental Protocols

Protocol 1: Synthesis of 5-(p-tolyl)-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of 5-aryl-pyrazoles.

Materials:

  • 1-(p-tolyl)ethan-1-one

  • Ethyl acetate

  • Sodium methoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 1-(p-tolyl)butane-1,3-dione:

    • To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether, add ethyl acetate (1.2 eq) dropwise at 0 °C.

    • To this mixture, add a solution of 1-(p-tolyl)ethan-1-one (1.0 eq) in diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with dilute hydrochloric acid and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone.

  • Cyclization to form 5-(p-tolyl)-1H-pyrazole:

    • Dissolve the crude 1-(p-tolyl)butane-1,3-dione in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(p-tolyl)-1H-pyrazole.

Protocol 2: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole

This protocol is based on the established methodology for the bromination of pyrazoles.[6][8]

Materials:

  • 5-(p-tolyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-(p-tolyl)-1H-pyrazole (1.0 eq) in DMF or DCM.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Medicinal Chemistry Applications: A Versatile Scaffold for Target-Oriented Synthesis

4-Bromo-5-(p-tolyl)-1H-pyrazole is a strategic starting material for the synthesis of compound libraries targeting a variety of enzymes and receptors implicated in disease.[4][5] The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions.[4][5]

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[9][10] The pyrazole scaffold is a well-established core structure for kinase inhibitors.[10][11] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains that project into more specific sub-pockets to achieve potency and selectivity.

The 4-bromo-5-(p-tolyl)-1H-pyrazole can be utilized in a Suzuki-Miyaura coupling reaction to introduce a variety of aryl or heteroaryl groups at the 4-position.[5] This allows for the exploration of interactions with the solvent-exposed region of the kinase active site, which is a common strategy for enhancing inhibitor potency and modulating selectivity.

G cluster_0 Synthesis of Kinase Inhibitor Library Start 4-Bromo-5-(p-tolyl)-1H-pyrazole Coupling Suzuki-Miyaura Coupling (Arylboronic Acids, Pd Catalyst) Start->Coupling Library Library of 4-Aryl-5-(p-tolyl)-1H-pyrazoles Coupling->Library Screening Kinase Inhibition Assays Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for developing kinase inhibitors from 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Bromo-5-(p-tolyl)-1H-pyrazole

  • Arylboronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-Bromo-5-(p-tolyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Application in Anticancer Drug Discovery

Beyond kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms.[3][9] The antiproliferative activity of newly synthesized compounds derived from 4-Bromo-5-(p-tolyl)-1H-pyrazole can be assessed using standard in vitro assays.

Protocol 4: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-Bromo-5-(p-tolyl)-1H-pyrazole is not extensively reported in the literature, SAR studies on related 5-aryl-pyrazole derivatives provide valuable insights for guiding drug design.[15][16][17]

  • Substitution at the 5-position: The nature of the aryl group at the 5-position significantly influences activity. Electron-donating or -withdrawing groups on this ring can modulate potency and selectivity.[15] The p-tolyl group in the title compound provides a moderately lipophilic and electron-donating substituent.

  • Substitution at the 4-position: As discussed, this position is ideal for introducing diversity. The size, electronics, and hydrogen bonding capacity of the substituent introduced via cross-coupling will be critical for target engagement.

  • Substitution at the N1-position: The N-H of the pyrazole can be a key hydrogen bond donor. Alkylation or arylation at this position can alter the hydrogen bonding pattern and the overall conformation of the molecule, leading to significant changes in biological activity.[15]

Data Summary: Representative Biological Activities of 5-Aryl-Pyrazole Derivatives

To illustrate the potential of this scaffold, the following table summarizes the biological activities of some representative 5-aryl-pyrazole derivatives from the literature. Note that these are not data for the title compound but for structurally related molecules.

Compound ClassTarget/ActivityRepresentative IC₅₀/ActivityReference
Pyrazole-based inhibitorsKinase Inhibition (e.g., p38 MAP kinase)Low nanomolar to micromolar range[10]
Pyrazole-based antagonistsCannabinoid Receptor 1 (CB1)Potent and selective antagonism[15]
Pyrazole-based anticancer agentsVarious cancer cell lines (e.g., MCF-7, HeLa)Micromolar to sub-micromolar IC₅₀ values[3][9]
Pyrazole-based anti-inflammatory agentsCOX-2 InhibitionPotent and selective inhibition[16]

Conclusion

4-Bromo-5-(p-tolyl)-1H-pyrazole represents a valuable and versatile building block for medicinal chemistry research. Its straightforward synthesis and the strategic placement of a reactive bromine atom and a key aryl moiety provide a solid foundation for the development of novel therapeutic agents. The protocols and applications outlined in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, particularly in the areas of kinase inhibition and anticancer research. The exploration of diverse substitutions at the 4-position through robust cross-coupling chemistry holds significant promise for the discovery of new lead compounds with improved potency, selectivity, and pharmacological properties.

References

Sources

Method

Application Note: Strategic Design and Synthesis of Novel Pyrazole Derivatives from 4-Bromo-5-(p-tolyl)-1H-pyrazole

Executive Summary This guide details the synthetic utility of 4-Bromo-5-(p-tolyl)-1H-pyrazole as a core scaffold for diversity-oriented synthesis (DOS) in drug discovery. Pyrazoles are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Bromo-5-(p-tolyl)-1H-pyrazole as a core scaffold for diversity-oriented synthesis (DOS) in drug discovery. Pyrazoles are privileged structures in medicinal chemistry, appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The 4-bromo-5-(p-tolyl) scaffold offers a unique "pivot point" for dual-vector functionalization:

  • N1-Diversification: Tuning physicochemical properties (solubility, permeability) via alkylation or arylation.

  • C4-Functionalization: Installing pharmacophores via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This note provides optimized protocols for regioselective N-alkylation and C4-Suzuki coupling, supported by mechanistic insights and troubleshooting data.

Strategic Scaffold Analysis

The starting material, 4-Bromo-5-(p-tolyl)-1H-pyrazole , possesses three distinct reactivity zones. Understanding the interplay between the p-tolyl steric bulk and the acidic N-H is critical for reaction design.

Reactivity Profile
  • C4-Br (Electrophile): Highly reactive in Pd-catalyzed cross-couplings. The bromine atom is activated by the electron-rich pyrazole ring, facilitating oxidative addition.

  • N1-H (Nucleophile): Acidic (pKa ~14 in DMSO). Subject to tautomerism.

  • C5-Tolyl (Steric Anchor): The bulky p-tolyl group dictates regioselectivity during N-functionalization.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis strategy, highlighting the regiochemical outcomes.

G Start 4-Bromo-5-(p-tolyl)-1H-pyrazole (Core Scaffold) N_Alk Step 1: N-Alkylation (Base, R-X) Start->N_Alk NaH or K2CO3 Regio_A Major Isomer: 1-Alkyl-4-bromo-3-(p-tolyl) N_Alk->Regio_A Steric Control (Favored) Regio_B Minor Isomer: 1-Alkyl-4-bromo-5-(p-tolyl) N_Alk->Regio_B Steric Clash (Disfavored) Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Regio_A->Suzuki Final Target Library: 1-Alkyl-4-aryl-3-(p-tolyl)pyrazoles Suzuki->Final

Figure 1: Divergent synthesis workflow. Note the regioselective preference for the 1,3-substituted isomer due to the steric bulk of the p-tolyl group.

Module 1: Regioselective N-Alkylation

Objective: Install an alkyl "handle" at N1 while controlling regiochemistry.

Expert Insight: The Regioselectivity Challenge

Unsubstituted pyrazoles exist in tautomeric equilibrium. When a bulky group (like p-tolyl) is present at position 3(5), alkylation typically favors the nitrogen distal to the bulky group to minimize steric clash.

  • Reaction: 5-(p-tolyl) tautomer

    
     3-(p-tolyl) tautomer.
    
  • Outcome: The major product is usually the 1-alkyl-3-(p-tolyl) isomer (often >90:10 ratio), even if the starting material is labeled as "5-(p-tolyl)".

Protocol A: General N-Alkylation

Scale: 1.0 mmol

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 4-Bromo-5-(p-tolyl)-1H-pyrazole (237 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (488 mg, 1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.

    • Why Cs₂CO₃? The "Cesium Effect" often improves solubility and reaction rates compared to K₂CO₃ in DMF.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. The major isomer (1-alkyl-3-tolyl) typically elutes second due to higher polarity or interacts differently depending on the stationary phase, but NMR is required for confirmation.

Validation (NOE NMR):

  • Major Isomer (1,3-disubstituted): NOE correlation observed between N-Methyl protons and the C5-H (or C5 substituent). No NOE between N-Methyl and the p-tolyl ring.

  • Minor Isomer (1,5-disubstituted): Strong NOE correlation between N-Methyl protons and the ortho-protons of the p-tolyl ring.

Module 2: C4-Diversification via Suzuki-Miyaura Coupling

Objective: Install an aryl "warhead" at the C4 position.

Protocol B: Optimized Suzuki Coupling

Scale: 0.5 mmol

  • Reagents:

    • Substrate: N-alkylated 4-bromopyrazole (from Module 1) (0.5 mmol).

    • Boronic Acid: Arylboronic acid (0.75 mmol).

    • Catalyst: Pd(dppf)Cl₂·DCM (20 mg, 5 mol%).

      • Why? This ferrocenyl catalyst is robust, air-stable, and excellent for heteroaryl chlorides/bromides.

    • Base: K₃PO₄ (212 mg, 1.0 mmol).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL).

  • Procedure:

    • Combine substrate, boronic acid, and base in a microwave vial or pressure tube.

    • Add solvents and degas by bubbling nitrogen for 5 minutes (Critical to prevent homocoupling/oxidation).

    • Add the Pd catalyst.[1][2][3] Seal the vessel.

    • Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Troubleshooting Guide: Suzuki Coupling
ObservationProbable CauseCorrective Action
Starting Material Remains Catalyst deactivation or poor oxidative addition.Switch to Pd(PPh₃)₄ or XPhos Pd G2 . Increase Temp to 110°C.
Debrominated Product (H instead of Ar) "Protodebromination" side reaction.Use strictly anhydrous conditions (switch to Toluene/DMF) or increase catalyst loading.
Homocoupling of Boronic Acid Presence of Oxygen.Degas solvents more rigorously (Freeze-Pump-Thaw).
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., PPh₃) or lower temperature.

Advanced Mechanism: The Catalytic Cycle

Understanding the specific demands of the pyrazole ring on the Palladium cycle helps in troubleshooting.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 4-Bromopyrazole Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Suzuki-Miyaura Catalytic Cycle. For electron-rich pyrazoles, Oxidative Addition is often the rate-limiting step, requiring electron-rich ligands (like phosphines) on the metal.

Analytical Specifications

For a successful synthesis of a library based on 4-Bromo-5-(p-tolyl)-1H-pyrazole , the following analytical data is expected for the final derivatives:

  • 1H NMR (DMSO-d6):

    • p-Tolyl Methyl: Singlet at ~2.35 ppm.

    • Pyrazole C3/C5-H: If C4 is substituted, this proton is absent. If C4 is Br, look for a shift.

    • N-Alkyl: Distinctive shift (e.g., N-Me at ~3.8-4.0 ppm).

  • LC-MS:

    • Expect [M+H]+ peak.

    • Bromine isotope pattern (1:1 doublet separated by 2 amu) in the intermediate. This pattern disappears in the final coupled product.

References

  • Synthesis of 4-Bromopyrazoles
  • Regioselectivity in Pyrazole Alkylation

    • Montoya, V., et al. "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands." Tetrahedron, 2005.[4] Available at: [Link]

  • Suzuki Coupling of Heterocycles

    • Billingsley, K., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc. (via NIH), 2013. Available at: [Link]

  • Pharmacological Relevance

    • Bekhit, A.A., et al. "1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents."[5] Bioorganic Chemistry, 2014.[6] Available at: [Link]

Sources

Application

Application Note: In Vitro Biological Screening of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives

[1] Introduction & Pharmacophore Rationale[1][2] The scaffold 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a privileged structure in medicinal chemistry.[1][2] Its biological relevance stems from the synergistic arrangemen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Pharmacophore Rationale[1][2]

The scaffold 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a privileged structure in medicinal chemistry.[1][2] Its biological relevance stems from the synergistic arrangement of three key pharmacophoric elements:[1]

  • The Pyrazole Core: A 5-membered heterocyclic ring acting as a hydrogen bond donor/acceptor, mimicking the peptide bond geometry found in kinase inhibitors (e.g., c-Met, EGFR).[1]

  • The 4-Bromo Substituent: A halogen atom that enhances lipophilicity (LogP) and facilitates halogen bonding with carbonyl backbone residues in protein binding pockets.[1]

  • The 5-(p-Tolyl) Group: A hydrophobic moiety that provides steric bulk, targeting hydrophobic sub-domains (e.g., the hydrophobic back pocket of COX-2 or the ATP-binding site of kinases).[1]

This Application Note details the standardized protocols for screening derivatives of this scaffold, focusing on Antimicrobial Efficacy , Cytotoxicity (Anticancer) , and Anti-inflammatory Potential .

Compound Preparation & Management[1][3][4][5][6]

Critical Step: Pyrazole derivatives, particularly halogenated ones, often exhibit poor aqueous solubility. Proper stock management is the foundation of reproducible data.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-group) and store at -20°C.

  • Working Solutions: Dilute with cell culture media or buffer immediately prior to use.[1] Ensure final DMSO concentration in assays is < 0.5% (v/v) to avoid solvent toxicity.[1]

Protocol A: Antimicrobial Susceptibility Profiling (MIC Assay)

Rationale: The 4-bromo-pyrazole moiety is known to disrupt bacterial cell walls and inhibit DNA gyrase.[1] The Broth Microdilution Method is preferred over disk diffusion for determining quantitative Minimum Inhibitory Concentrations (MIC).[1]

Reagents & Equipment[1][6][7]
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.[1]

  • Detection: Resazurin dye (0.015%) or optical density at 600 nm.[1]

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Plate Setup: Use a sterile 96-well flat-bottom plate. Dispense 100 µL of MHB into columns 1–12.

  • Compound Dilution:

    • Add 100 µL of the 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative (starting at 256 µg/mL) to Column 1.[1]

    • Perform serial 2-fold dilutions across the plate to Column 10.[1] Discard the final 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells.

    • Final Volume: 200 µL.

    • Final Compound Range: 128 µg/mL to 0.25 µg/mL.[1]

  • Incubation: Seal with parafilm to prevent evaporation.[1] Incubate at 37°C for 18–24 hours .

  • Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink/Colorless: Growth (Metabolic reduction of dye).[1]

Data Output: The MIC is the lowest concentration well that remains blue.[1]

Protocol B: Anticancer Cytotoxicity Screening (MTT Assay)[1]

Rationale: This scaffold targets rapidly dividing cells, often via apoptosis induction or tubulin polymerization inhibition. The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.[1]

Target Cell Lines[1][5][7][8][9][10]
  • A549 (Lung adenocarcinoma) – High relevance for EGFR-targeting pyrazoles.[1]

  • MCF-7 (Breast cancer) – Estrogen receptor-positive model.[1]

  • HDF (Human Dermal Fibroblasts) – Crucial Control for selectivity index (SI) calculation.[1]

Workflow Visualization

MTT_Assay_Workflow Seed 1. Cell Seeding (5x10^3 cells/well) Incubate1 2. Attachment (24h @ 37°C) Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Exposure (48h - 72h) Treat->Incubate2 MTT_Add 5. Add MTT Reagent (4h Incubation) Incubate2->MTT_Add Solubilize 6. Formazan Solubilization (DMSO) MTT_Add->Solubilize Read 7. Absorbance Read (570 nm) Solubilize->Read

Figure 1: Optimized MTT Cytotoxicity Workflow for Pyrazole Derivatives.[1]

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 100 µL complete media (DMEM + 10% FBS). Incubate 24h for attachment.
  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at concentrations: 0.1, 1, 10, 50, 100 µM .

    • Triplicates are mandatory.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals).[1] Add 100 µL DMSO to dissolve formazan.[1] Shake plate for 10 mins.

  • Measurement: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:



Determine IC₅₀  using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.

Protocol C: Anti-inflammatory (Albumin Denaturation)[1]

Rationale: Inflammation involves protein denaturation.[1] Pyrazoles (like Celecoxib) stabilize proteins.[1] This in vitro assay correlates well with COX-inhibitory potential without requiring expensive enzyme kits.[1]

Methodology
  • Test Solution: Mix 0.5 mL of test compound (at varying concentrations) with 0.5 mL of 1% Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.3).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Denaturation: Heat samples at 70°C for 5 minutes to induce denaturation. Cool to room temperature.

  • Measurement: Measure turbidity (Absorbance) at 660 nm .

  • Calculation:

    
    [1][3]
    

Summary of Expected Results & Interpretation

AssayMetricDesired Outcome for Lead Candidate
Antimicrobial MIC< 10 µg/mL (Potent); 10–25 µg/mL (Moderate)
Anticancer IC₅₀< 10 µM (Potent); High Selectivity Index (SI > 10)
Anti-inflammatory IC₅₀Comparable to Diclofenac/Celecoxib standards
Mechanistic Insight Diagram[1][4][6][10]

Mechanism_Action Compound 4-Bromo-5-(p-tolyl) Pyrazole Derivative Target1 Bacterial DNA Gyrase Compound->Target1 H-Bonding & Halogen Bonding Target2 EGFR Kinase Domain Compound->Target2 ATP Competition Target3 COX-2 Enzyme Compound->Target3 Hydrophobic Pocket Binding Effect1 Inhibition of Replication (Bactericidal) Target1->Effect1 Effect2 Apoptosis Induction (Anticancer) Target2->Effect2 Effect3 Reduced Prostaglandins (Anti-inflammatory) Target3->Effect3

Figure 2: Putative Molecular Targets and Biological Outcomes of the Scaffold.

References

  • MDPI (2025).A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

    • [1]

  • National Institutes of Health (NIH) - PMC. Synthesis and Antimicrobial Evaluation of Novel Pyrazoles.[1] (Provides detailed MIC protocols for p-tolyl pyrazoles).

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of anticancer pyrazole derivatives.[1] (Outlines MTT assay standards for this class of molecules).

  • Smolecule. 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole Chemical Properties. (Chemical data and building block usage).[4][5][3][6][7][8][9][10][11][12][13][14]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole

This guide, crafted for researchers and drug development professionals, provides in-depth troubleshooting and practical protocols for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide, crafted for researchers and drug development professionals, provides in-depth troubleshooting and practical protocols for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the rationale behind them.

Question 1: My crude product of 4-Bromo-5-(p-tolyl)-1H-pyrazole is an orange or reddish-brown oil, but the literature reports a solid. What should I do?

Answer: The oily nature of your crude product is a common issue and typically indicates the presence of residual solvent or impurities that are depressing the melting point. The color often arises from by-products formed during the synthesis, particularly in Knorr-type pyrazole syntheses or bromination reactions which can generate colored impurities.

Your primary goal is to induce crystallization. Here’s a systematic approach:

  • Solvent Removal: Ensure all volatile solvents (like DMF, if used) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a non-solvent (a liquid in which your product is insoluble) and scratching the side of the flask with a glass rod at the solvent-air interface. Hexanes or a cold diethyl ether/hexanes mixture are excellent starting points. This process provides a rough purification and can often induce crystallization.

  • Initiate Recrystallization: If trituration yields a solid, you can proceed to a full recrystallization for higher purity. If it remains an oil, you may need to first perform a preliminary purification by column chromatography and then recrystallize the resulting partially purified solid.

Question 2: My ¹H NMR spectrum shows unreacted 5-(p-tolyl)-1H-pyrazole. What is the most efficient way to remove it?

Answer: The presence of the unbrominated starting material is a frequent outcome of incomplete bromination. Fortunately, the starting material and the desired 4-bromo product have different electronic and physical properties that can be exploited for separation.

  • Recrystallization: This is often the simplest and most effective method. 4-Bromo-5-(p-tolyl)-1H-pyrazole is generally less soluble than its non-brominated precursor in common non-polar and moderately polar solvents due to its higher molecular weight and altered crystal packing. A carefully chosen recrystallization solvent system, such as ethanol/water or ethyl acetate/hexanes, should allow for the selective crystallization of the less soluble bromo-product, leaving the starting material in the mother liquor.[1][2]

  • Flash Column Chromatography: If recrystallization is not sufficiently effective, silica gel chromatography is a reliable alternative. The bromo-compound is more polar than the starting material and will therefore have a lower Rf value. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the two compounds.

Question 3: My TLC plate shows multiple spots. What are the likely impurities and how can I separate them?

Answer: Besides the starting material, several other impurities can arise depending on the synthetic route. In a typical synthesis involving the bromination of 5-(p-tolyl)-1H-pyrazole with N-bromosuccinimide (NBS), you might encounter:

  • Succinimide: A by-product of the NBS reagent. It is highly polar and often water-soluble. A simple aqueous wash (extraction) of your crude product dissolved in an organic solvent like ethyl acetate can effectively remove it.

  • Regioisomers: While bromination of pyrazoles is often regioselective for the 4-position, small amounts of other isomers, such as 3-bromo-5-(p-tolyl)-1H-pyrazole, can form.[3][4] These isomers will likely have very similar polarities to your desired product, making separation by recrystallization challenging. In this case, careful flash column chromatography is the method of choice.

  • Di-brominated products: Over-bromination can lead to di-bromo pyrazoles. These will be significantly less polar than your mono-brominated product and will elute much faster from a silica column.

A logical workflow for purification is essential. The diagram below outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) q2 Are there highly polar impurities (e.g., succinimide)? start->q2 q1 Is the main impurity the starting material? q3 Are there multiple spots with close Rf values (isomers)? q1->q3 No recrystallize Attempt Recrystallization q1->recrystallize Yes q2->q1 No wash Aqueous Wash / Extraction q2->wash Yes column Perform Flash Column Chromatography q3->column Yes final_product Pure Product q3->final_product No recrystallize->q3 Unsuccessful recrystallize->final_product Successful column->final_product wash->q1

Caption: Decision tree for selecting a purification method.

Question 4: I am concerned about losing my product on the silica gel column due to its basicity. How can I mitigate this?

Answer: This is a valid concern. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery.[1]

To counter this, you should deactivate the silica gel. This can be achieved by:

  • Adding Triethylamine (Et₃N) to the Eluent: Including a small amount of a volatile base like triethylamine (typically 0.1-1%) in your eluent system will neutralize the acidic sites on the silica, preventing your basic product from irreversibly binding.

  • Using Pre-treated Silica: Some suppliers offer silica gel that has been pre-treated with a base.

  • Switching to a Different Stationary Phase: Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[1][5]

Part 2: Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification techniques for 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Use the table below to guide your selection. Start with a small amount of your crude product to test solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. Adding too much solvent will reduce your yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent/SystemBoiling Point (°C)Characteristics & Typical Use
Ethanol/Water78-100Good for moderately polar pyrazoles. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[1]
Ethyl Acetate/Hexanes69-77Excellent for a wide range of polarities. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.[2]
Isopropanol82A good single-solvent option for many pyrazole derivatives.[1]
Dichloromethane/Hexanes40-69Useful for less polar compounds, but be mindful of the low boiling point of dichloromethane.
Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, such as starting materials, products, and by-products.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.3. A good starting point for 4-Bromo-5-(p-tolyl)-1H-pyrazole is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

The following diagram illustrates the general workflow for purification and subsequent analysis.

Purification_Workflow crude Crude Product purification Purification (Recrystallization or Column Chromatography) crude->purification fractions Collect Fractions/ Crystals purification->fractions analysis Purity Analysis (TLC, NMR, LC-MS) fractions->analysis waste Impurities/ Mother Liquor fractions->waste analysis->purification Further Purification Needed pure_product Pure 4-Bromo-5-(p-tolyl)-1H-pyrazole analysis->pure_product Purity Confirmed

Caption: General experimental workflow for purification.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PubChem. (n.d.). 4-bromo-1-propyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Retrieved from [Link]

  • SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Protecting 4-Bromo-5-(p-tolyl)-1H-pyrazole Integrity

Current Status: Operational Subject: Strategies to Prevent Debromination (C4-Br Cleavage) During Synthesis Audience: Medicinal Chemists, Process Chemists Executive Summary: The C4-Bromine Vulnerability The molecule 4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Strategies to Prevent Debromination (C4-Br Cleavage) During Synthesis Audience: Medicinal Chemists, Process Chemists

Executive Summary: The C4-Bromine Vulnerability

The molecule 4-Bromo-5-(p-tolyl)-1H-pyrazole contains a critical electrophilic handle at the C4 position. While this bromine is intended for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), it is susceptible to premature cleavage—known as debromination —under three specific reaction conditions.

This guide provides the protocols necessary to preserve the C-Br bond during:

  • Cross-Coupling Reactions (Preventing Hydrodebromination).

  • N-Functionalization (Preventing Halogen-Metal Exchange).

  • Reductions (Preventing Hydrogenolysis).

Module A: Preventing Hydrodebromination During Cross-Coupling

The Issue: During Suzuki or Sonogashira coupling, you intend to replace the Br with an aryl or alkyl group. Instead, the reaction yields the "reduced" product (Ar-H), where the bromine is replaced by a hydrogen atom. The Cause: Formation of a Palladium-Hydride (Pd-H) species.[1] This occurs via


-hydride elimination from alkyl ligands or hydrogen abstraction from protic solvents (alcohols).
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent Use Aprotic Solvents (Dioxane, Toluene, DMF)Alcohols (MeOH, EtOH) act as hydride sources, promoting Pd-H formation which leads to Ar-H byproducts [1].
Base Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)Strong hydroxide bases (NaOH, KOH) accelerate hydrodebromination. Carbonates are milder and suppress the side reaction [1].[2]
N-Protection Protect N1 (Boc, SEM, THP)Free N-H pyrazoles coordinate to Pd, altering the catalytic cycle and increasing susceptibility to dehalogenation. Protecting the nitrogen suppresses this [2].[1][3]
Temperature < 80°C High temperatures favor the activation energy of the hydrodebromination pathway over the desired transmetallation [1].
Visualizing the Failure Mechanism

The diagram below illustrates how the catalytic cycle is hijacked by the "Hydrodebromination Loop."

Hydrodebromination Start Ar-Br (Starting Material) OxAdd Oxidative Addition (L2Pd(Ar)Br) Start->OxAdd Desired Transmetallation (Desired Path) OxAdd->Desired + R-B(OH)2 PdH Pd-H Species Formation OxAdd->PdH + R-OH (Solvent) Product Ar-R (Coupled Product) Desired->Product Reductive Elim. SideRxn Hydride Source Attack (Alcohol/Water) RedElim Reductive Elimination (Ar-H Formation) PdH->RedElim Waste Ar-H (Debrominated Waste) RedElim->Waste

Caption: The "Death Loop" of Hydrodebromination. Note how protic solvents divert the Pd-intermediate toward the waste product (Ar-H).

Module B: Preserving Br During N-Alkylation

The Issue: You are attempting to attach an alkyl group to the N1 position (e.g., N-methylation) but lose the C4-Bromine in the process. The Cause: Halogen-Metal Exchange . If you use a lithiated base (e.g., n-BuLi) to deprotonate the pyrazole N-H, the Lithium will preferentially swap with the Bromine at C4 because the C-Li bond is thermodynamically favorable.

Selection Guide: Base & Conditions
  • ❌ AVOID: n-Butyllithium (n-BuLi), t-BuLi, or Grignard reagents. These will attack the C-Br bond immediately.

  • ✅ USE:

    • Sodium Hydride (NaH): Excellent for deprotonating the N-H (pKa ~14) without touching the C-Br bond. Use in THF or DMF at 0°C.

    • Cesium Carbonate (Cs₂CO₃): A mild, non-nucleophilic base ideal for alkylations in DMF or Acetonitrile.

    • Copper-Catalyzed Photoredox: For difficult substrates, use "Halogen Abstraction-Radical Capture" (HARC) protocols which operate at room temperature and avoid thermal degradation [3].[4]

Module C: Chemoselective Reduction (Protecting Br from H₂)

The Issue: You need to reduce a nitro, alkene, or alkyne group elsewhere on the molecule (e.g., on the p-tolyl ring) but standard hydrogenation strips the bromine. The Cause: Palladium on Carbon (Pd/C) is a non-selective hydrogenolysis catalyst. It cleaves C-Br bonds rapidly under H₂ atmosphere.

The Solution: Catalyst Poisoning

To reduce a Nitro group (


) while keeping the Bromine intact, you must switch catalysts.
MethodReagentProtocol Notes
Gold Standard Pt(S)/C (Sulfided Platinum)The sulfur "poisons" the catalyst, drastically reducing its affinity for the C-Br bond while retaining activity for

reduction [4][5].
Chemical Fe / AcOH Iron powder in acetic acid is a classical method that reduces nitro groups via single-electron transfer. It is completely inert to aryl bromides [6].
Alternative SnCl₂ (Tin Chloride)Effective for selective reduction, though workup can be messy (emulsions).
Decision Tree for Reductions

ReductionStrategy Start Goal: Reduce Functional Group (Keep C-Br Intact) Q1 Is the target a Nitro (-NO2) group? Start->Q1 YesNitro Yes Q1->YesNitro High Selectivity Needed NoNitro No (Alkene/Alkyne) Q1->NoNitro C=C Reduction MethodA Option A: H2 + Pt(S)/C (Sulfided Platinum) YesNitro->MethodA MethodB Option B: Fe / AcOH (Chemical Reduction) YesNitro->MethodB MethodC Wilkinson's Catalyst (Homogeneous Rh) NoNitro->MethodC MethodD Diimide Reduction NoNitro->MethodD

Caption: Workflow for selecting a reduction method that preserves the C-Br bond.

Frequently Asked Questions (FAQ)

Q: I am seeing 10% debrominated product during my Suzuki coupling. How do I stop it? A: Switch your solvent from Ethanol/Water to Dioxane/Water or Toluene . If you are already using aprotic solvents, lower the reaction temperature and switch to a bulkier phosphine ligand (e.g., XPhos or SPhos), which accelerates the reductive elimination of the desired product over the side reaction [1].

Q: Can I use n-BuLi to lithiate the tolyl ring without losing the pyrazole bromine? A: No. The bromine on the electron-deficient pyrazole ring is highly susceptible to Lithium-Halogen exchange. It will exchange faster than the tolyl ring deprotonates. You must use a directing group or a much weaker base (like TMP-Li) at cryogenic temperatures (-78°C), but success is not guaranteed.

Q: Does the "p-tolyl" group affect the stability of the bromine? A: Sterically, the p-tolyl group at position 5 provides some shielding, but electronically, it does not significantly deactivate the C4-Br bond against oxidative addition. You should treat the C4-Br as a highly reactive aryl halide.

References
  • BenchChem Tech Support. (2025).[1][2] Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions. Retrieved from 2

  • ResearchGate. (2025).[3][5] An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.[3] Retrieved from 3[3][5]

  • Dow, N. W., et al. (2021).[4] A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.[4] Chem. Retrieved from 4

  • Suleman, A., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[6] ACS Publications. Retrieved from 6

  • Common Organic Chemistry. (n.d.).[7] Nitro Reduction - Common Conditions.[8] Retrieved from 8

  • Wikipedia. (n.d.). Reduction of nitro compounds.[8][9][10] Retrieved from 9

Sources

Troubleshooting

Monitoring the progress of "4-Bromo-5-(p-tolyl)-1H-pyrazole" synthesis by TLC

Technical Support Center: Reaction Monitoring Guide Ticket Subject: TLC Monitoring for Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole Ticket ID: CHEMSUP-2024-BR-PYR Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Guide Ticket Subject: TLC Monitoring for Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole Ticket ID: CHEMSUP-2024-BR-PYR Status: Open Assigned Specialist: Senior Application Scientist

System Configuration & Theoretical Basis

This guide provides a standardized protocol for monitoring the bromination of 3-(p-tolyl)-1H-pyrazole (Starting Material, SM) to form 4-Bromo-5-(p-tolyl)-1H-pyrazole (Product).

The Chemistry of Separation
  • Reaction Type: Electrophilic Aromatic Substitution (Halogenation).

  • Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (

    
    ).
    
  • Stationary Phase: Silica Gel 60

    
     (Standard).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Hex:EtOAc).[1]

Expected Migration Logic (Relative


): 
The introduction of a bromine atom at the C4 position increases the lipophilicity of the pyrazole ring compared to the unsubstituted precursor. However, the presence of the free 

proton means the molecule retains significant polarity and hydrogen-bonding capability.
ComponentPolarity ProfileRelative

Visualization
Product (4-Bromo...)Moderate (Lipophilic shift)Higher UV Active (Dark Spot)
SM (3-(p-tolyl)...)Moderate-High (Polar NH)Lower UV Active (Dark Spot)
Reagent (NBS)Low PolarityHigh (Near Solvent Front)Weak UV / Iodine Active
Byproduct (Succinimide)Very High PolarityBaseline (

)
Weak UV / Iodine Active

Visualization & Detection

Primary Method: UV Absorption (254 nm) Both the starting material and product possess a conjugated


-system (p-tolyl ring connected to pyrazole). They will appear as distinct dark spots  against the fluorescent green background of 

plates.

Secondary Method: Chemical Staining If UV is ambiguous or to confirm full conversion:

  • Iodine Chamber (

    
    ):  General stain. Pyrazoles absorb iodine reversibly, turning yellow/brown.
    
  • KMnO4 (Basic): Oxidizes the p-tolyl methyl group or the hydrazine backbone (destructive).

  • Dragendorff’s Reagent: Specific for nitrogen heterocycles (turns orange/red).

Experimental Workflow (Visualized)

The following diagram outlines the logical flow for monitoring the reaction and interpreting the TLC plate.

TLC_Workflow Start Start Reaction (SM + NBS) Sample Aliquot Reaction Mixture Start->Sample Quench Mini-Quench (Sat. Na2S2O3 or NaHCO3) Sample->Quench Essential to stop rxn in capillary Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Quench->Spot Develop Develop in Hex:EtOAc Spot->Develop Visualize Visualize (UV 254nm) Develop->Visualize Decision Is SM visible? Visualize->Decision Action_Wait Continue Stirring Decision->Action_Wait Yes (Stalled < 1hr) Action_Add Add Reagent (0.1 eq) Decision->Action_Add Yes (Stalled > 2hr) Action_Workup Proceed to Workup Decision->Action_Workup No (Conversion Complete) Action_Wait->Sample Re-check 30m Action_Add->Sample

Caption: Logical workflow for TLC monitoring of pyrazole bromination, emphasizing the "Mini-Quench" step to prevent reaction progression on the plate.

Troubleshooting Guide (FAQ)

Q1: My Starting Material (SM) and Product spots are streaking badly. Why? Diagnosis: Pyrazoles are amphoteric (can act as acid or base). The


 group interacts strongly with the acidic silanol groups (

) on the silica plate, causing "tailing." Resolution:
  • Add Base: Add 0.5% to 1% Triethylamine (

    
    )  to your mobile phase. This neutralizes the silica acidity and sharpens the spots.
    
  • Pre-wash: Pre-elute the plate with the mobile phase +

    
    , dry it, and then run your sample.
    

Q2: I see a large spot stuck at the baseline. Is this my product? Diagnosis: Likely Succinimide (if using NBS). Succinimide is highly polar and insoluble in non-polar mobile phases. Resolution:

  • Ignore it if your product spot is distinct.

  • To confirm, run a reference TLC of pure Succinimide.

  • If your product is also polar, switch to a more polar system like DCM:MeOH (95:5) to move the baseline spot.

Q3: The SM and Product spots are overlapping (Co-elution). How do I separate them? Diagnosis: The bromine atom changes polarity, but not drastically enough for your current solvent ratio. Resolution:

  • Decrease Polarity: If using 50% EtOAc, drop to 20% or 10% EtOAc. Lower polarity spreads the

    
     values of lipophilic compounds.
    
  • Change Solvent Selectivity: Switch from EtOAc to Acetone or Dichloromethane (DCM) . A mixture of DCM:Hexane (1:1) often provides better resolution for halo-aromatics than Hex:EtOAc.

Q4: I see "ghost" spots or the product spot is broadening over time. Diagnosis: Tautomerism. 3-(p-tolyl)-1H-pyrazole and 5-(p-tolyl)-1H-pyrazole are tautomers. In solution, they equilibrate rapidly. On silica, the equilibrium might slow down, or the two tautomers might interact differently with the stationary phase. Resolution:

  • This is usually cosmetic. As long as the bromination is complete (disappearance of SM), the tautomeric broadening is acceptable.

  • Running the TLC at a slightly higher temperature (warm chamber) can sometimes speed up equilibration and merge the spots, though this is rarely necessary.

Detailed Protocol: The "Mini-Quench" Method

Directly spotting a reaction mixture containing active NBS can cause "on-plate bromination," leading to false positives (showing product that formed on the silica, not in the flask).

Step-by-Step Procedure:

  • Prepare Mobile Phase: Mix 20 mL Hexane and 10 mL Ethyl Acetate (2:1 ratio) in a developing chamber. Add 2 drops of Triethylamine. Cap and let equilibrate for 5 mins.

  • Sampling:

    • Take a micro-vial or small test tube.

    • Add 0.5 mL of Saturated Sodium Thiosulfate (

      
      )  or Sodium Bicarbonate solution.
      
    • Dip a capillary into your reaction flask and transfer a small drop into this quench vial. Shake briefly. This neutralizes remaining NBS.

    • Add 0.5 mL of EtOAc to the vial to extract the organic components.

  • Spotting:

    • Spot the top organic layer from the quench vial onto the TLC plate.

    • Spot pure SM (dissolved in EtOAc) in an adjacent lane.

    • Crucial: Spot a "Co-spot" (SM + Rxn Mix) in the middle lane to verify separation.

  • Development: Run the plate until the solvent front is 1 cm from the top.

  • Analysis: Visualize under UV.

    • Target: Disappearance of the lower

      
       spot (SM) and appearance of a single higher 
      
      
      
      spot (Product).

References

  • Menéndez, J. C., et al. (2006). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society.

  • LibreTexts Chemistry. (2022). "2.3F: Visualizing TLC Plates." Chemistry LibreTexts.

  • BenchChem. (2025).[2][3] "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides.

  • University of Rochester. "Troubleshooting Thin Layer Chromatography." Department of Chemistry Technical Notes.

Sources

Optimization

How to handle regioisomer formation in pyrazole synthesis

Ticket ID: PYR-ISO-9982 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting & Controlling Regioisomer Formation in Pyrazole Synthesis[1] Core Diagnostic: Why am I getting a mixture? User...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ISO-9982 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting & Controlling Regioisomer Formation in Pyrazole Synthesis[1]

Core Diagnostic: Why am I getting a mixture?

User Issue: "I reacted a hydrazine with an unsymmetrical 1,3-diketone and obtained a 1:1 or 2:1 mixture of 1,3- and 1,5-isomers. How do I control this?"

Technical Analysis: The Knorr pyrazole synthesis is governed by the competition between kinetic and thermodynamic control, driven by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl.

  • The Nucleophile (Hydrazine): In monosubstituted hydrazines (

    
    ), the terminal nitrogen (
    
    
    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    ) due to steric freedom, despite the electronic donation of alkyl groups.[1]
  • The Electrophile (1,3-Dicarbonyl): The two carbonyls differ in electrophilicity based on their substituents.[2]

    • Rule of Thumb: The most nucleophilic nitrogen (

      
      ) attacks the most electrophilic carbonyl first.
      
  • The Trap: In protic solvents (MeOH, EtOH), solvation shells can mask nucleophilicity, and acid catalysis can protonate the hydrazine, altering the reactive species.[3]

Decision Logic: Troubleshooting Workflow

The following logic gate helps determine your next optimization step.

PyrazoleLogic Start START: Regioisomer Mixture CheckSub Check 1,3-Dicarbonyl Substituents Start->CheckSub IsFluoro Contains CF3/RF Group? CheckSub->IsFluoro FluoroYes Yes: CF3 is Electron Withdrawing IsFluoro->FluoroYes Yes FluoroNo No: Alkyl/Aryl Groups IsFluoro->FluoroNo No Hydrate Risk: CF3 forms stable hydrate/hemiacetal Deactivates carbonyl FluoroYes->Hydrate SolventSwitch Action: Switch Solvent to HFIP or TFE Hydrate->SolventSwitch Sterics Check Sterics: t-Butyl vs Methyl FluoroNo->Sterics AcidCat Action: Use HCl/AcOH to protonate hydrazine (Inverts selectivity) Sterics->AcidCat caption Figure 1: Decision matrix for optimizing pyrazole regioselectivity based on substrate classes.

Protocol Module: The Fluorinated Solvent Switch

Applicability: Synthesis of Trifluoromethyl (


) pyrazoles.
The Problem:  The 

group is strongly electron-withdrawing, theoretically making the adjacent carbonyl more electrophilic. However, in standard solvents (EtOH), this carbonyl often forms a stable hemiacetal or hydrate, rendering it inert to attack.[3] This forces the hydrazine to attack the "wrong" carbonyl, yielding the unwanted isomer.

The Solution: Use Fluorinated Alcohols (TFE or HFIP).[1][4] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1][3] They activate the carbonyl through H-bonding without forming the deactivating hemiacetal.[1]

Validated Protocol: HFIP-Mediated Synthesis

Reference Grounding: Fustero et al., J. Org.[1][3][5] Chem. (2008) [1][1][3][5][6]

Reagents:

  • 1,3-Dicarbonyl substrate (1.0 equiv)[1][3]

  • Substituted Hydrazine (1.1 equiv)[1][3]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [Caution: Corrosive/Volatile][3][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve the 1,3-dicarbonyl in HFIP (0.5 M concentration).

    • Checkpoint: Solution should be clear. If the dicarbonyl is an oil, ensure complete miscibility.[3]

  • Addition: Add the hydrazine dropwise at 25°C.

    • Observation: A slight exotherm is normal.[1][3]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: Unlike Ethanol reflux methods, HFIP promotes reaction at ambient temperature due to strong carbonyl activation.[3]

  • Workup (Critical):

    • Remove HFIP under reduced pressure (Rotavap).[1][3] Do not perform an aqueous wash immediately, as HFIP is expensive and can be recovered.[3]

    • Recovery: Trap the solvent in a cold finger for re-use.[1]

  • Validation: Analyze the crude residue by

    
     NMR.
    
    • Success Criteria: You should observe a major peak shift distinct from the starting material.[1]

Data Comparison: Solvent Effects on Regioselectivity Target: 1-phenyl-5-trifluoromethyl pyrazole (Desired) vs 1-phenyl-3-trifluoromethyl (Undesired)[1]

SolventConditionsYieldRegioisomer Ratio (5-CF3 : 3-CF3)
Ethanol Reflux, 4h85%20 : 80 (Inverted/Wrong)
TFE 25°C, 2h91%85 : 15
HFIP 25°C, 2h94%>98 : 2

Protocol Module: Steric Control via Acid Catalysis

Applicability: Non-fluorinated, sterically differentiated substrates (e.g., t-Butyl vs. Methyl).[3]

The Mechanism: In neutral media, the terminal


 of methylhydrazine attacks the least hindered carbonyl. However, in acidic media (HCl/EtOH), the hydrazine is protonated.[3] The equilibrium shifts.[1] The internal nitrogen (

) becomes less basic and less likely to be protonated than the terminal

.[1] Consequently, the terminal

is "deactivated" by protonation, allowing the internal nitrogen to act as the nucleophile, reversing selectivity.

Self-Validating Workflow:

  • Setup: Dissolve diketone in Ethanol.

  • Acidification: Add 1.0 equiv of concentrated HCl.

  • Addition: Add hydrazine hydrochloride salt instead of free base.

  • Monitor: Check TLC. If conversion is slow, heat to reflux.[3]

  • Neutralization: Upon completion, neutralize with

    
    before extraction to prevent acid-catalyzed isomerization during workup.
    

Analytical Troubleshooting: Distinguishing Isomers

User FAQ: "I have two spots on my TLC. Which one is the 1,5-isomer?"

Expert Insight: You cannot rely on polarity alone. While 1,5-isomers are often more polar due to the dipole alignment of the N-substituent and the C-5 substituent, this is not a universal rule.[1] You must use NMR spectroscopy.[1][3]

The NOE (Nuclear Overhauser Effect) Validation

This is the gold standard for assigning pyrazole regiochemistry.

  • 1,5-Isomer: The N-substituent (e.g., N-Methyl) is spatially close to the C-5 substituent.[1]

    • Signal: Strong NOE correlation between N-Me protons and C-5 substituent protons.[1]

  • 1,3-Isomer: The N-substituent is distant from the C-3 substituent.[1]

    • Signal: Weak or NO NOE correlation between N-Me and C-3 substituent.[1] Instead, you see NOE between N-Me and the H-4 proton.[1]

Visual Guide to NOE Signals:

References

  • Fustero, S., et al. (2008).[3][5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[3][5]

  • Deng, X., & Mani, N. S. (2008).[3][7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412–2415.[3] [1][3]

  • Rosa, F. A., et al. (2023).[3] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17234–17245.[3] [1][3]

  • Oxford Instruments. (2024).[1][3][8] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comprehensive technical overview of the anticancer activity of a specific class of these compounds: 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives. By synthesizing data from multiple studies, we will objectively compare their performance with established anticancer agents, provide detailed experimental protocols for validation, and delve into their potential mechanisms of action.

The Pyrazole Core: A Versatile Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[4] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and analgesic agents. In the realm of oncology, their significance is underscored by the ability of pyrazole-based molecules to interact with a variety of cancer-relevant targets, including protein kinases, which are often dysregulated in tumor cells.[3][5][6] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds.[3]

Comparative Analysis of Cytotoxic Activity

A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While direct comparative studies on a broad panel of cell lines for the specific "4-Bromo-5-(p-tolyl)-1H-pyrazole" scaffold are limited in the public domain, we can extrapolate and compare the performance of closely related derivatives. A particularly potent example is a thiazolyl-pyrazoline derivative featuring a p-tolyl group at the 5-position of the pyrazoline ring. This compound demonstrated significant cytotoxic and enzyme inhibitory activity.

Compound/DrugCancer Cell LineIC50 (µM)TargetReference
Thiazolyl-pyrazoline with 5-p-tolyl group MCF-7 (Breast Cancer)0.07EGFR Kinase[7]
Doxorubicin MCF-7 (Breast Cancer)~0.1 - 1.0 (Varies by study)Topoisomerase IIGeneric Data
Gefitinib (Iressa) EGFR-mutant NSCLC~0.01 - 0.1EGFR KinaseGeneric Data

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] One of the key targets identified for pyrazole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[8][9][10] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[9][11]

The potent inhibitory activity of the 5-p-tolyl pyrazoline derivative against EGFR kinase (IC50 of 0.06 µM) suggests that its mechanism of action involves blocking the ATP-binding site of the kinase domain.[7] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling, ultimately leading to an arrest of the cell cycle and induction of apoptosis.

Below is a diagram illustrating the EGFR signaling pathway and the putative point of intervention for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition Pyrazole 4-Bromo-5-(p-tolyl) -1H-pyrazole derivative Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Experimental Protocols for Validation

To ensure the scientific rigor of findings, standardized and well-validated experimental protocols are paramount. The following are detailed methodologies for key assays used to characterize the anticancer activity of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[14]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[3][15] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The available evidence strongly suggests that 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives represent a promising class of anticancer agents. Their potency, particularly the sub-micromolar activity of related compounds against breast cancer cells and EGFR kinase, warrants further investigation. The proposed mechanism of action through the inhibition of the EGFR signaling pathway provides a solid rationale for their development as targeted cancer therapeutics.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxic activity of a library of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives against a wider panel of cancer cell lines from different tissues of origin.

  • In Vivo Efficacy: Assessing the antitumor activity of the most promising compounds in preclinical animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead candidates to evaluate their drug-like properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with their targets and exploring potential off-target effects.

By systematically addressing these areas, the full therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives can be unlocked, paving the way for the development of novel and effective cancer treatments.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. SRR Publications. [Link]

  • In vitro anticancer activity, IC50 (μM), of the tested compounds against Caco-2. ResearchGate. [Link]

  • In vitro growth inhibitory activity of pyrazoles and reference... ResearchGate. [Link]

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • (PDF) Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. ResearchGate. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

Sources

Comparative

Definitive Structural Elucidation of 4-Bromo-5-(p-tolyl)-1H-pyrazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary The Structural Conundrum: In drug discovery, the pyrazole scaffold is ubiquitous but deceptive.[1] Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole presents a classic "tautomeric trap."[1][2] In solution,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Conundrum: In drug discovery, the pyrazole scaffold is ubiquitous but deceptive.[1] Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole presents a classic "tautomeric trap."[1][2] In solution, the proton on the nitrogen oscillates rapidly, making the distinction between the 3-(p-tolyl) and 5-(p-tolyl) isomers ambiguous by standard NMR.[1][2]

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the absolute analytical standard for this molecule.[3][1][4] While NMR and Mass Spectrometry are indispensable for purity and connectivity, only SC-XRD provides the definitive snapshot of the tautomeric state, regiochemistry, and intermolecular hydrogen bonding networks critical for Structure-Activity Relationship (SAR) modeling.[1]

Part 1: The "Tautomer Trap" Explained

To the medicinal chemist, the difference between the 3-isomer and 5-isomer is not merely academic—it dictates how the drug binds to a protein pocket.[1]

  • The 3-isomer: The bulky p-tolyl group is distant from the N-H donor.[1][2]

  • The 5-isomer: The p-tolyl group is adjacent to the N-H donor, creating steric pressure and altering the hydrogen-bond donor angle.[1][2]

Standard


H NMR in solvents like DMSO-

or CDCl

typically shows a "time-averaged" structure due to rapid proton exchange (prototropy), rendering the assignment of the N-H position speculative.[1][2]
Diagram 1: The Tautomeric Ambiguity & Resolution Workflow

TautomerResolution Synthesis Synthesis Product (Crude Mixture) Solution Solution State (Rapid Equilibrium) Synthesis->Solution Crystallization Slow Crystallization (Tautomer Selection) Synthesis->Crystallization Solution->Solution Prototropy NMR 1H NMR Analysis (Averaged Signals) Solution->NMR Ambiguous XRD SC-XRD Analysis (Static Structure) Crystallization->XRD Result3 Confirmed 3-(p-tolyl) Isomer XRD->Result3 Packing A Result5 Confirmed 5-(p-tolyl) Isomer XRD->Result5 Packing B

Caption: Workflow demonstrating how crystallization "freezes" the dynamic tautomeric equilibrium found in solution, allowing SC-XRD to distinguish the specific isomer.

Part 2: Comparative Analysis (NMR vs. SC-XRD vs. DFT)

The following table objectively compares the utility of available structural elucidation methods for 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Featurengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H /

C NMR
SC-XRD (The Gold Standard) DFT (Computational)
Primary Output Chemical environment, connectivity, purity.[1][2]Absolute 3D coordinates, bond lengths, angles.Predicted energy minima, theoretical geometry.[4]
Tautomer ID Poor. Signals average at RT.[1][4][5] Requires low-temp (-60°C) experiments to slow exchange.[1][2][4]Excellent. Directly images the proton position on N1 or N2.[1][4]Predictive. Can suggest which tautomer is lower energy, but cannot prove synthesis outcome.[4]
Steric Insight Inferential (via NOESY).Direct. Measures exact torsion angle between pyrazole and tolyl ring.[1][4]Idealized. Gas-phase calculations often miss crystal packing forces.[1][2][4]
Sample State Solution (Solvent effects dominate).Solid State (Active pharmaceutical ingredient form).[4]Virtual (Gas or Solvation Model).[4]
Time/Cost Fast (15 mins) / Low Cost.[4]Slow (24h - 1 week) / High Cost (requires single crystal).[2][4]Moderate (Hours on cluster).
Ambiguity High for N-H location.[3][1][4]Zero.Dependent on basis set accuracy.
Part 3: Technical Protocol for SC-XRD Confirmation

To replicate the structural confirmation of 4-Bromo-5-(p-tolyl)-1H-pyrazole, follow this validated workflow.

Phase 1: Crystal Growth (The Critical Step)

Pyrazoles are prone to forming "twinned" crystals.[4] Controlled growth is essential.[1][4]

  • Solvent Selection: Use Ethanol/DMF (9:1) or Acetonitrile .[4] The polarity helps stabilize the N-H...N hydrogen bonds.[1][4]

  • Method: Slow evaporation at Room Temperature (25°C).

    • Protocol: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes.[3][1][4]

  • Target: Look for colorless block or prism-shaped crystals appearing within 3-5 days. Avoid needles (often indicate rapid precipitation and poor diffraction).[3][1][4]

Phase 2: Data Collection & Refinement[3][1][2]
  • Source: Mo-K\alpha (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Å) or Cu-K\alpha (
    
    
    
    Å).[2][4]
  • Temperature: 100 K - 150 K .[3][1][2][4] Crucial: Low temperature reduces thermal motion, allowing precise location of the N-H hydrogen atom, which is the key to distinguishing the 3- vs 5-isomer.[1]

  • Refinement Strategy (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.[3][1][4]

    • The Proton: Locate the N-H proton from the difference Fourier map.[3][1][6] Do not place it geometrically. Refine its coordinates freely if data quality permits, or with a soft restraint (DFIX 0.88). This proves the tautomer.

Phase 3: Structural Markers to Verify

When analyzing the solved structure, verify these parameters to confirm identity:

  • C-Br Bond Length: Should be approx 1.88 - 1.90 Å .

  • Torsion Angle: Check the twist between the pyrazole and p-tolyl ring.[3][1][4] In the 5-(p-tolyl) isomer, steric clash with the N-H often forces a twist of >30° .[1][2] In the 3-(p-tolyl) isomer, the rings may be more coplanar.[1][2]

  • H-Bonding: Pyrazoles typically form trimers or catemers (infinite chains) in the solid state via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     interactions.[1][4][7][8]
    
Part 4: Case Study & Data Interpretation

In a comparative study of 4-halopyrazoles, the positioning of the halogen and the aryl group drastically affects the crystal packing.[1]

Experimental Evidence: X-ray analysis of analogous systems (e.g., 4-bromo-3-phenylpyrazole) reveals that the 3-substituted tautomer is generally the preferred solid-state form because it allows the bulky aryl group to avoid the steric bulk of the N-H proton.[1][2]

  • Scenario A (The Common Outcome): The diffraction data reveals the proton is on the nitrogen distal to the tolyl group.[3][1][4]

  • Scenario B (The "5-Substituted" Outcome): The proton is on the nitrogen proximal to the tolyl group.[1]

Why this matters: If your biological target requires the "5-tolyl" shape, but your synthesis yields the "3-tolyl" crystal, you are testing the wrong conformer.[1] Only X-ray detects this mismatch immediately.

Diagram 2: Structural Decision Matrix

DecisionMatrix Start Isolate Product Check Does 1H NMR show sharp distinct NH peak? Start->Check No No (Broad/Averaged) Check->No Yes Yes (Rare) Check->Yes Action1 Run VT-NMR (-60°C) OR Grow Crystal No->Action1 XRD Perform SC-XRD Yes->XRD Action1->XRD Preferred Analysis Analyze Difference Map for H position XRD->Analysis Outcome1 H on N adjacent to Tolyl (5-isomer confirmed) Analysis->Outcome1 Outcome2 H on N distal to Tolyl (3-isomer confirmed) Analysis->Outcome2

Caption: Decision matrix for determining when to deploy SC-XRD for pyrazole derivatives.

References
  • Claramunt, R. M., et al. (2006).[3][4] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of Chemical Crystallography.

    • Relevance: Establishes the baseline comparison between NMR and X-ray for phenyl-pyrazoles.
    • [3][2][4]

  • Llamas-Saiz, A. L., et al. (1994).[3][4] "Hydrogen bonding in pyrazoles: The crystal structures of 3,5-dimethylpyrazole and 3-methyl-5-phenylpyrazole." Acta Crystallographica Section C.

    • Relevance: Defines the standard hydrogen-bonding motifs (dimers/catemers)
  • Radović, A., et al. (2025).[3][4][6] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate." Zeitschrift für Kristallographie - New Crystal Structures.

    • Relevance: Recent specific example of 4-bromo-pyrazole crystallography and solvent effects.
  • Cambridge Crystallographic D

    • Relevance: The authoritative repository for small molecule crystal structures.[1][4] Search for "4-bromo-pyrazole" for unit cell comparisons.[1][2][5]

  • Alkorta, I., & Elguero, J. (2023).[3][4] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Molecular Structure.

    • Relevance: Provides the DFT/Computational context for predicting chemical shifts in these systems.
    • [3][2][4]

Sources

Validation

Methodological Comparison: Orthogonal Validation of 4-Bromo-5-(p-tolyl)-1H-pyrazole Screening Hits

Executive Summary The 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAPK, B-Raf), COX-2 inhibitors, and antimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAPK, B-Raf), COX-2 inhibitors, and antimicrobial agents. However, its physicochemical profile—specifically the combination of the lipophilic p-tolyl group and the polarizable bromine—predisposes this library to specific false-positive mechanisms, notably colloidal aggregation and non-specific hydrophobic adsorption .

This guide provides an objective comparison of validation methodologies for hits derived from this library. Unlike generic screening guides, we focus on the specific liabilities of hydrophobic pyrazoles. We compare the industry-standard TR-FRET (often used in primary screening) against orthogonal biophysical techniques like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA) , ultimately recommending a multi-tiered validation workflow to ensure data integrity.

Part 1: The Scaffold Challenge

Before selecting a validation method, one must understand the molecule. The 4-Bromo-5-(p-tolyl)-1H-pyrazole core presents distinct challenges in high-throughput screening (HTS):

  • Lipophilicity & Aggregation: The p-tolyl moiety increases LogP, making these compounds prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false inhibition in biochemical assays.

  • Fluorescence Interference: While the pyrazole core itself is not highly fluorescent, derivatives synthesized via metal-catalyzed coupling (e.g., Suzuki-Miyaura) often retain trace palladium, which can quench fluorescence in FRET-based primary assays.

  • Promiscuity: The 1H-pyrazole nitrogen is a hydrogen bond donor/acceptor that can interact non-specifically with backbone amides if not properly decorated.

Part 2: Comparative Analysis of Validation Methods

The following table compares the performance of the primary screening method against two orthogonal alternatives for this specific chemical series.

Table 1: Methodological Performance Matrix
FeatureTR-FRET (Primary Screen) SPR (Biophysical Orthogonal) CETSA (Cellular Orthogonal)
Principle Energy transfer upon ligand displacement or enzymatic turnover.Real-time measurement of refractive index change upon binding.Thermal stabilization of target protein by ligand binding in cells.
Throughput High (1536-well).Medium (384-well/96-well).Medium-Low (Western/AlphaLISA).
Sensitivity to Aggregation High Risk. Aggregates scatter light or sequester tracer, mimicking inhibition.Low Risk. Aggregates show distinct "square wave" or super-stoichiometric binding.Low Risk. Aggregates rarely penetrate cells or stabilize specific proteins.
Kinetic Data Equilibrium only (IC50).Full Kinetics (

,

,

).
None (Target Engagement only).
Scaffold Suitability Good for initial triage but prone to false positives from metal contaminants.Excellent. Can differentiate specific 1:1 binding from non-specific hydrophobic sticking.Good. Confirms the pyrazole permeates the membrane and engages target.
Cost per Point Low.High (Chip consumables).Medium.
Expert Insight: Why SPR Wins for Pyrazoles

For the 4-Bromo-5-(p-tolyl)-1H-pyrazole series, SPR is the superior orthogonal validation tool .

  • Reasoning: This scaffold is prone to "sticky" behavior. TR-FRET cannot distinguish between a compound binding to the active site and a compound coating the protein. SPR reveals this immediately: a "sticky" pyrazole will display a box-shape sensorgram with no dissociation, or binding levels far exceeding the theoretical

    
    .
    

Part 3: Strategic Workflow & Visualization

To rigorously validate hits, we employ a "Funnel" approach. The following diagram illustrates the logical progression from a raw HTS hit to a validated lead, specifically designed to filter out the artifacts common to this library.

ValidationWorkflow Hit Primary HTS Hit (TR-FRET) Filter In Silico PAINS Filter (Remove reactive pyrazoles) Hit->Filter Detergent Detergent Sensitivity Test (0.01% Triton X-100) Filter->Detergent Pass Discard1 Discard: Aggregator Filter->Discard1 Fail SPR SPR Kinetic Analysis (Binding Stoichiometry) Detergent->SPR IC50 Unchanged Detergent->Discard1 IC50 Shifts > 3x CETSA Cellular Thermal Shift (Target Engagement) SPR->CETSA 1:1 Stoichiometry Clean Kinetics Discard2 Discard: Non-Specific Binder SPR->Discard2 Super-stoichiometric No Dissociation Lead Validated Chemical Probe CETSA->Lead Tm Shift Observed CETSA->Discard2 No Shift

Caption: Figure 1. Orthogonal validation funnel prioritizing the elimination of colloidal aggregators early in the process.

Part 4: Detailed Protocol – SPR Validation

This protocol is optimized for a Biacore™ or Octet® system to validate hydrophobic pyrazole hits.

Objective

To determine binding affinity (


) and stoichiometry, distinguishing specific binders from hydrophobic aggregators.
Materials
  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Ensure DMSO concentration is matched exactly between running buffer and samples (typically 2-5%).

  • Ligand: Target Protein (e.g., p38 MAPK).

  • Analyte: 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative.[1]

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the target protein to a level of ~2000 RU (Response Units) using standard amine coupling.

    • Self-Validation Step: Ensure a reference channel is activated and blocked (without protein) to subtract non-specific binding of the hydrophobic pyrazole to the dextran matrix.

  • Solubility Check (The "Pre-flight"):

    • Dilute the pyrazole hit to 50 µM in running buffer. Measure UV absorbance. If absorbance is lower than expected, the compound has precipitated. Do not inject.

  • Single-Cycle Kinetics (SCK):

    • Inject a concentration series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration.

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

  • Data Analysis & Decision Criteria:

    • Fit data to a 1:1 Langmuir binding model.

    • Calculate

      
       (Theoretical): 
      
      
      
      .
Interpretation of Results
ObservationInterpretation for Pyrazole ScaffoldAction
Binding > 120% of

Non-specific binding. The hydrophobic tolyl group is sticking to the protein surface or dextran.Reject.
Square Wave (Box Shape) Fast on/Fast off. Typical for fragments, but if signal is high, indicates promiscuous coating.Flag. Check solvent correction.
Slow Dissociation High Affinity. If stoichiometry is 1:1, this is a high-quality hit.Advance to CETSA.
Negative Signal Mismatch. DMSO mismatch or compound aggregation causing buffer exclusion.Repeat with strict buffer matching.

Part 5: Mechanism of Interference Visualization

Understanding how false positives occur is vital for troubleshooting. The diagram below details the specific failure modes of the 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold.

InterferenceMechanism Compound 4-Bromo-5-(p-tolyl) -1H-pyrazole Specific Specific Binding (Active Site) Compound->Specific Low Conc. Agg Colloidal Aggregation (Micelle Formation) Compound->Agg High Conc. (>10µM) NSB Hydrophobic Adsorption (Surface Coating) Compound->NSB Lipophilic Nature Target Target Protein (e.g., Kinase) Specific->Target Inhibits TruePos True Positive (Valid Hit) Specific->TruePos Agg->Target Sequesters FalsePos False Positive (Artifact) Agg->FalsePos NSB->Target Denatures/Coats NSB->FalsePos

Caption: Figure 2. Mechanistic pathways distinguishing specific binding from aggregation-induced artifacts common to lipophilic pyrazoles.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Sources

Comparative

Technical Assessment: 4-Bromo-5-(p-tolyl)-1H-pyrazole Scaffolds in Kinase Drug Discovery

Executive Summary: The "Privileged" Pyrazole Scaffold In the landscape of kinase inhibitor design, the 4-bromo-5-aryl-pyrazole motif represents a "privileged structure"—a molecular framework capable of providing high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyrazole Scaffold

In the landscape of kinase inhibitor design, the 4-bromo-5-aryl-pyrazole motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole serves as a critical fragment lead and synthetic intermediate for developing Type II kinase inhibitors, most notably targeting p38α Mitogen-Activated Protein Kinase (MAPK) .

This guide objectively compares the drug-like properties of the p-tolyl analog against its structural cohorts (Phenyl, 4-Fluoro, and 4-tert-butyl derivatives). We analyze physicochemical profiles, synthetic accessibility, and structure-activity relationships (SAR) to validate why the p-tolyl substituent often strikes the optimal balance between hydrophobic packing and metabolic stability.

Structural & Physicochemical Comparison

The choice of the aryl substituent at the C5 position dictates the scaffold's ability to penetrate the "gatekeeper" regions of kinase ATP pockets. Below is a comparative analysis of the p-tolyl scaffold versus common alternatives.

Table 1: Physicochemical Profile of 4-Bromo-5-aryl-1H-pyrazole Analogs
Property4-Bromo-5-(p-tolyl)-1H-pyrazole Analog A: 5-Phenyl Analog B: 5-(4-Fluorophenyl) Analog C: 5-(4-tert-butylphenyl)
Role Primary Lead / Intermediate Baseline ScaffoldMetabolic BlockerHydrophobic Probe
MW ( g/mol ) 237.09223.07241.06279.18
cLogP (Est.)~3.2~2.7~2.9~4.5
TPSA (Ų) 28.6828.6828.6828.68
Solubility Moderate (DMSO/EtOH)HighModerateLow
Lipophilic Efficiency Optimal LowHighPoor (Lipophilicity penalty)
Key Interaction Van der Waals contact with hydrophobic pocketWeak hydrophobic contactPolar/Hydrophobic mixSteric clash risk

Analyst Insight: The p-tolyl methyl group provides a critical "magic methyl" effect. It fills the hydrophobic sub-pocket (often the specificity pocket near the gatekeeper residue in kinases) better than the unsubstituted phenyl ring, improving potency without the excessive lipophilicity penalty seen with the tert-butyl analog.

Mechanism of Action & SAR Logic

To understand the value of the 4-Bromo-5-(p-tolyl) analog, one must visualize its role in the p38 MAPK signaling cascade. This scaffold typically binds in the ATP-binding cleft, where the pyrazole nitrogen forms a hydrogen bond with the hinge region (e.g., Met109 in p38α).

Signaling Pathway Visualization

The following diagram illustrates the upstream and downstream context of p38 MAPK, highlighting where these inhibitors intervene to block pro-inflammatory cytokine production (TNF-α, IL-1β).

p38_MAPK_Pathway Stimuli Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Pyrazole Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Nuclear Translocation Response Inflammation (TNF-α, IL-1β Synthesis) MK2->Response mRNA Stabilization TF->Response Gene Expression Inhibitor 4-Bromo-5-(p-tolyl)-pyrazole Analog Inhibitor->p38 Inhibition (ATP Competition)

Figure 1: The p38 MAPK signaling cascade.[1][2] The pyrazole scaffold acts as a competitive inhibitor at the p38 node, preventing downstream inflammatory responses.

Structure-Activity Relationship (SAR)

The "4-Bromo" and "5-(p-tolyl)" positions are not arbitrary.

  • 4-Bromo Group: This is a versatile handle. In early drug discovery, it serves as a placeholder for lipophilic bulk. Synthetically, it is the reactive site for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups (as seen in clinical candidate Doramapimod/BIRB 796 ).

  • 5-(p-tolyl) Group: The para-methyl group restricts rotation and locks the biaryl conformation. In p38α, this group often projects into a hydrophobic specificity pocket defined by Thr106, providing selectivity over other kinases like ERK or JNK.

Experimental Protocols

To ensure reproducibility, we provide the standard synthesis and a validation assay. These protocols are designed to be self-validating (i.e., the appearance of a precipitate or specific spectral change confirms success).

Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • 4'-Methylacetophenone (Precursor A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (

    
    )
    
  • N-Bromosuccinimide (NBS)

Workflow:

  • Enaminone Formation:

    • Mix 4'-Methylacetophenone (10 mmol) with DMF-DMA (12 mmol) in a round-bottom flask.

    • Reflux at 110°C for 6 hours.

    • Checkpoint: The reaction mixture turns dark red/orange. TLC (Hexane:EtOAc 7:3) should show the disappearance of the ketone.

    • Evaporate solvent to yield the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the intermediate in Ethanol (20 mL).

    • Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Checkpoint: A white/off-white precipitate (5-(p-tolyl)-1H-pyrazole) forms. Filter and wash with cold ethanol.

  • Bromination:

    • Dissolve the pyrazole (5 mmol) in DMF or Acetonitrile.

    • Add NBS (5.5 mmol) portion-wise at 0°C.

    • Stir for 1 hour.

    • Pour into ice water.

    • Validation: The product, 4-Bromo-5-(p-tolyl)-1H-pyrazole , precipitates as a solid. Collect by filtration.

    • Yield Expectations: 75-85%.

In Vitro p38α MAPK Kinase Assay

Objective: Determine the IC50 of the synthesized analog compared to the standard inhibitor SB203580.

Method: FRET-based Kinase Assay (e.g., Z'-LYTE™).

  • Preparation: Prepare 3x stocks of:

    • p38α enzyme (0.5-2 nM final).

    • ATP (at

      
      , typically 100 µM).
      
    • Peptide Substrate (2 µM).

    • Test Compound (Serial dilution in DMSO, 1% final concentration).

  • Reaction:

    • Add 5 µL Compound + 5 µL Enzyme/Substrate mix + 5 µL ATP.

    • Incubate at room temperature for 1 hour.

  • Development:

    • Add Development Reagent (cleaves unphosphorylated peptide).

    • Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

  • Analysis:

    • Calculate Emission Ratio (Coumarin/Fluorescein).

    • Plot % Phosphorylation vs. Log[Compound].

    • Self-Validation: The Z' factor must be > 0.5. SB203580 should give an IC50 ~50-100 nM.

Comparative Decision Guide

When should you choose the p-tolyl analog over others?

Decision_Tree Start Select Pyrazole Scaffold Target Target Specificity? Start->Target p38 p38 MAPK / COX-2 Target->p38 Other General Kinase Screen Target->Other Pocket Hydrophobic Pocket Size p38->Pocket Small Restricted (Gatekeeper) Pocket->Small Med Moderate (Standard) Pocket->Med Large Large/Open Pocket->Large Choice1 Use 5-Phenyl (Avoid Steric Clash) Small->Choice1 Choice2 Use 5-(p-tolyl) (Optimal Packing) Med->Choice2 Choice3 Use 5-(t-butyl) (Max Hydrophobicity) Large->Choice3

Figure 2: Decision matrix for selecting the optimal 5-aryl substituent based on kinase pocket architecture.

References

  • Regan, J. et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.

  • Sigma-Aldrich. "4-Bromo-5-(p-tolyl)-1H-pyrazole Product Specification."

  • Laufer, S. A. et al. (2002). "Discovery and SAR of Novel 4,5-Diarylpyrazoles as Potent p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 4-Bromo-5-(p-tolyl)-1H-pyrazole

[1][2] Executive Summary & Hazard Identification 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 2075-45-8 analog/derivative) is a halogenated heterocyclic building block.[1][2][3] Unlike general organic waste, the presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Identification

4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 2075-45-8 analog/derivative) is a halogenated heterocyclic building block.[1][2][3] Unlike general organic waste, the presence of the bromine atom at the C4 position dictates a specific disposal pathway to prevent the formation of corrosive hydrogen bromide (HBr) gas or brominated dioxins during incineration.

Immediate Hazard Profile:

  • Chemical Class: Halogenated Heterocycle.

  • Physical State: Solid (typically white to off-white powder).

  • Primary Risks: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2][4]

  • Critical Incompatibility: Strong Oxidizing Agents (e.g., peroxides, permanganates, nitric acid).[2]

Pre-Disposal Assessment: The "Why" Behind Segregation

Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams.[5][6]

The Causality of Segregation:

  • Incineration Requirements: Non-halogenated waste is often used as fuel blending. However, brominated compounds require high-temperature incineration with acid gas scrubbing .[2] Mixing this compound into a general "Non-Halogenated" drum forces the entire drum to be treated as halogenated, exponentially increasing disposal costs and processing complexity.

  • Chemical Stability: The pyrazole ring contains a vicinal nitrogen pair (

    
    ). While aromatic and generally stable, mixing with strong oxidizers can degrade the ring, potentially releasing nitrogen gas or causing exothermic decomposition.[2]
    
Decision Logic: Waste Stream Segregation

The following logic gate ensures the compound enters the correct regulatory stream immediately upon generation.

SegregationLogic Start Waste Generation: 4-Bromo-5-(p-tolyl)-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath BinSolid Stream A: Solid Hazardous Waste (Trace Halogen Label) SolidPath->BinSolid Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck BinHalo Stream B: Halogenated Liquid Waste (Red Tag) SolventCheck->BinHalo Contains DCM, CHCl3, or just the Pyrazole BinNonHalo Stream C: Non-Halogenated Waste (Do NOT Use) SolventCheck->BinNonHalo Pure Acetone/MeOH (Only if <1% Pyrazole) BinNonHalo->BinHalo Correction: Bromine content requires Halo stream

Figure 1: Segregation logic tree. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute often mandates the "Halogenated" waste stream depending on local concentration limits (typically >1-2%).

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-Bromo-5-(p-tolyl)-1H-pyrazole" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[7]

  • Secondary Containment: Place the sealed primary bag into a secondary bag or a wide-mouth HDPE jar.

  • Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) .

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Objective: Prevent cross-contamination of bulk solvent streams.

  • Selection: Use a dedicated carboy labeled "HALOGENATED SOLVENTS."

    • Note: Even if the solvent is Ethanol, the dissolved 4-bromo-pyrazole renders the mixture halogenated.[2]

  • Compatibility Check: Ensure the carboy does not contain strong acids (Nitric) or oxidizers.

  • Pouring: Use a funnel to prevent splashing. Cap immediately after use.

  • Log Entry: Record the volume added on the carboy's log sheet.

Protocol C: Container Decontamination (Triple Rinse)

Empty reagent bottles must be legally "RCRA Empty" before disposal as glass trash.

The Triple Rinse Validation System: Failure to rinse results in "P-listed" violations if the bottle is discarded in trash. Follow this self-validating loop:

TripleRinse Step1 1. Add Solvent (Solubility Match: Acetone/DCM) Step2 2. Agitate (Shake/Rotate for 30s) Step1->Step2 Step3 3. Decant (Into Halogenated Waste) Step2->Step3 Check Repeat 3 Times? Step3->Check Check->Step1 No (Count < 3) Deface 4. Deface Label (Mark 'EMPTY') Check->Deface Yes GlassBin 5. Glass Disposal Bin Deface->GlassBin

Figure 2: The EPA-mandated triple rinse procedure ensures that <3% of residue remains, classifying the container as non-hazardous debris.[1][2]

Regulatory & Compliance Data

RCRA Waste Classification (USA)

While 4-Bromo-5-(p-tolyl)-1H-pyrazole is not explicitly listed on the P-list or U-list, it is regulated by characteristic and class.[1][2]

ParameterClassificationOperational Code
Waste Type Halogenated Organic Solid/LiquidD001 (if in flammable solvent) / Halogenated
EPA Hazard Toxic / IrritantN/A (Unless characteristic toxicity is proven)
Incineration RequiredMust be sent to a facility with HBr Scrubbers
Reportable Qty N/A (Default to 1 lb for internal safety)N/A

Why "Halogenated" Matters: Combustion of this molecule releases Hydrogen Bromide (HBr).



Standard incinerators cannot handle high loads of acid gases. Mislabeling this as "Non-Halogenated" can damage facility scrubbers and violate air emission permits [1].

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Mark the area.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Clean:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum.

    • Place debris in the Solid Hazardous Waste stream (Protocol A).

  • Decontaminate: Wash surface with soap and water; collect rinsate as liquid waste.

First Aid:

  • Eye Contact: Rinse immediately for 15 minutes. The bromine substituent increases mucous membrane irritation potential compared to simple pyrazoles [2].

  • Skin Contact: Wash with soap and water. Pyrazoles can penetrate skin; monitor for systemic irritation.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261.[8] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16375 (4-Bromopyrazole - Analogous Safety Data). PubChem. Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-(p-tolyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-(p-tolyl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.